molecular formula C19H17NO3 B2663392 methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate CAS No. 54104-08-4

methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate

Cat. No.: B2663392
CAS No.: 54104-08-4
M. Wt: 307.349
InChI Key: JUFDDTMHEXOCIJ-UHFFFAOYSA-N
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Description

Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate is a useful research compound. Its molecular formula is C19H17NO3 and its molecular weight is 307.349. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-23-19(22)15(11-18(21)13-7-3-2-4-8-13)16-12-20-17-10-6-5-9-14(16)17/h2-10,12,15,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFDDTMHEXOCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=CC=C1)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Crystal structure determination of methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Determination of Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate Content Type: Technical Protocol & Methodological Guide

Executive Summary & Molecular Context[1][2]

The determination of the crystal structure of This compound represents a critical step in validating synthetic pathways for functionalized indole alkaloids. This scaffold, featuring a 1,4-dicarbonyl backbone decorated with both an indole and a phenyl ring, presents specific crystallographic challenges: balancing the rigid planarity of the aromatic systems against the conformational flexibility of the butanoate chain.

This guide details the end-to-end workflow for solving this structure, moving from crystal engineering to refinement strategies. It is designed not merely as a report, but as a replicable protocol for researchers handling similar flexible-rigid hybrid small molecules.

The Structural Challenge
  • Chirality: The C2 position is a stereocenter. Unless synthesized via asymmetric catalysis, the compound will crystallize as a racemate, typically in centrosymmetric space groups like

    
     or 
    
    
    
    .
  • Flexibility: The

    
     bond introduces torsional freedom, often leading to disorder in the crystal lattice if not managed by low-temperature data collection.
    
  • H-Bonding: The Indole

    
     is a dedicated donor, while the ketone (
    
    
    
    ) and ester (
    
    
    ) serve as competing acceptors.

Phase I: Crystal Engineering & Growth Protocols

High-quality diffraction data requires a single crystal with minimal mosaicity. For this lipophilic molecule with polar H-bond potential, a dual-solvent diffusion method is superior to simple evaporation.

Optimized Crystallization Matrix
MethodSolvent System (Solvent/Anti-solvent)RationaleExpected Morphology
Vapor Diffusion DCM / Pentane DCM solubilizes the aromatic rings; Pentane slowly reduces solubility, encouraging nucleation without trapping solvent.Prismatic/Block
Slow Evaporation Ethyl Acetate / Hexane (1:3) Mimics column chromatography conditions; good for initial screening.Needles (often twinned)
Liquid Diffusion THF / Water Exploits the hydrophobic effect of the phenyl/indole groups to drive packing.Plates
The "Golden Standard" Protocol (Vapor Diffusion)
  • Dissolution: Dissolve 20 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a standard HPLC vial. Ensure the solution is clear (filter through 0.45

    
    m PTFE if necessary).
    
  • Setup: Place the open HPLC vial inside a larger 20 mL scintillation vial.

  • Anti-solvent: Carefully add 3 mL of Pentane into the outer vial (do not mix).

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Timeline: Harvest crystals after 48–72 hours.

Phase II: X-Ray Diffraction Data Acquisition

Once a candidate crystal (


 mm) is mounted on a MiTeGen loop, data collection must be rigorous to resolve the hydrogen positions on the indole ring.
Instrument Configuration
  • Radiation Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for this organic molecule to maximize diffraction intensity, as the compound lacks heavy atoms (anomalous scattering is negligible).
  • Temperature: 100 K (Cryostream).

    • Causality: Room temperature collection will likely result in high thermal displacement parameters (

      
      ) for the flexible butanoate chain (
      
      
      
      ), obscuring bond geometries. Freezing the lattice is non-negotiable.
Data Reduction Strategy
  • Strategy: Full sphere collection (

    
     rotation) to ensure high redundancy (>4.0).
    
  • Resolution: Aim for

    
     Å or better to resolve the 
    
    
    
    bond density.

Phase III: Structure Solution & Refinement Workflow

This section outlines the computational pathway using the SHELX suite, the industry standard for small molecule crystallography.

The Logic of Solution

We utilize Intrinsic Phasing (SHELXT) . Unlike Direct Methods, SHELXT assumes the presence of atoms and iterates to find a dual-space solution, which is robust for organic structures with potential disorder.

Refinement Protocol (SHELXL)
  • Initial Pass: Refine isotropic carbon/oxygen/nitrogen atoms.

    
     should drop below 15%.
    
  • Anisotropic Refinement: Switch all non-hydrogen atoms to anisotropic displacement parameters (ADPs).

  • Hydrogen Treatment (Critical):

    • C-H bonds: Use a riding model (AFIX 43 for aromatic/sp2, AFIX 13 for tertiary sp3).

    • N-H bond (Indole):[1][2] Do not force a riding model immediately. Locate the H-atom in the Difference Fourier Map (

      
      ). Refine its coordinates freely with an isotropic thermal parameter (
      
      
      
      of N). This validates the H-bond donor status.

G Start Raw Diffraction Data (.hkl / .p4p) SpaceGroup Space Group Determination (XPREP/Lattice) Start->SpaceGroup Phasing Intrinsic Phasing (SHELXT) SpaceGroup->Phasing Model Initial Model (C, N, O atoms) Phasing->Model Refine1 Isotropic Refinement (SHELXL) Model->Refine1 Aniso Anisotropic Refinement (Non-H atoms) Refine1->Aniso H_Find Difference Fourier Map (Locate Indole N-H) Aniso->H_Find R1 < 0.07 Final Final CIF Generation (CheckCIF Validation) H_Find->Final Convergence

Figure 1: The computational workflow for structure solution, highlighting the critical step of locating the active Indole proton.

Phase IV: Structural Analysis & Interaction Hierarchy

Upon solving the structure, the analysis must move beyond coordinates to intermolecular interactions. For this compound, we expect a hierarchy of stabilizing forces.

Primary Interaction: The Hydrogen Bond

The indole


 is the strongest donor. The acceptor will likely be the ketone oxygen (

)
rather than the ester carbonyl, due to the ketone's higher basicity and steric accessibility.
  • Metric to Verify: Look for

    
     Å and 
    
    
    
    .
  • Motif: This often forms Centrosymmetric Dimers (

    
     or similar graph sets) linking two enantiomers.
    
Secondary Interaction: - Stacking

The molecule possesses two aromatic planes (Indole and Phenyl).

  • Intramolecular: Check the torsion angle of the butyl chain. If the molecule folds (U-shape), there may be intramolecular

    
    -
    
    
    
    interactions.
  • Intermolecular: In the crystal packing, look for "T-shaped" (edge-to-face) or parallel-displaced stacking between the electron-rich indole of Molecule A and the phenyl ring of Molecule B.

Interactions IndoleNH Indole N-H (Donor) KetoneO Ketone C=O (Primary Acceptor) IndoleNH->KetoneO Strong H-Bond (1.9 - 2.1 Å) EsterO Ester C=O (Secondary Acceptor) IndoleNH->EsterO Weak/Rare Phenyl Phenyl Ring IndoleRing Indole Ring Phenyl->IndoleRing Pi-Pi Stacking (3.5 - 3.8 Å)

Figure 2: Interaction map showing the competitive landscape of supramolecular forces within the crystal lattice.

Torsion Analysis (Conformational Check)

The flexibility of the


 bond is defined by the torsion angle 

.
  • Extended Conformation (Anti):

    
    . Maximizes steric separation.
    
  • Folded Conformation (Gauche):

    
    . Suggests intramolecular folding, potentially relevant for biological binding pockets (e.g., HDAC active sites).
    

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg. (Standard text for diffraction theory).
  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171–179. Link

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

  • Desiraju, G. R. (2002). "Hydrogen bonding in supramolecular functions and crystallography." Accounts of Chemical Research, 35(7), 565-573. (Foundational text for analyzing the Indole-Ketone interaction).

Sources

Methodological & Application

Purification techniques for methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate

Executive Summary

This guide details the purification strategies for This compound (CAS: N/A for specific isomer in common public registries, but commercially listed). This compound is a critical intermediate often synthesized via the alkylation of methyl 2-(1H-indol-3-yl)acetate with phenacyl bromide (2-bromoacetophenone). Unlike its regioisomer formed via Michael addition (the 3-indolyl derivative), the 2-indolyl isomer presents specific purification challenges due to the acidity of the


-proton and the potential for N-alkylation side products.

We present a dual-stage purification workflow:

  • Primary Capture: A scalable crystallization protocol using a EtOH/EtOAc system.

  • Polishing: A flash chromatography method for removing trace N-alkylated impurities.

Chemical Context & Impurity Profile

Target Molecule:

  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Key Functional Groups: Indole (NH donor), Methyl Ester (Acceptor), Phenacyl Ketone (Acceptor).

  • Physicochemical Properties: Lipophilic (

    
    ), likely a solid or viscous oil depending on purity.
    

Critical Impurities:

  • Unreacted Starting Material (SM1): Methyl 2-(1H-indol-3-yl)acetate.

  • Unreacted Electrophile (SM2): Phenacyl bromide (Lachrymator, highly toxic).

  • Regioisomer (N-Alkylation): Methyl 2-(1-phenacyl-1H-indol-3-yl)acetate. This forms if the indole nitrogen is not protected or if the base is too strong/non-selective.

  • Hydrolysis Product: 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid (formed if moisture is present during workup).

Diagram 1: Synthesis & Impurity Pathways

G SM1 Methyl 2-(1H-indol-3-yl)acetate Target TARGET: Methyl 2-(1H-indol-3-yl)- 4-oxo-4-phenylbutanoate (C-Alkylation) SM1->Target C-Alkylation (Major) Impurity_N IMPURITY: N-Alkylated Isomer SM1->Impurity_N N-Alkylation (Side Rxn) SM2 Phenacyl Bromide SM2->Target Base Base (e.g., NaH/LDA) Base->Target Impurity_Hydro IMPURITY: Carboxylic Acid (Hydrolysis) Target->Impurity_Hydro H2O/Workup

Caption: Reaction pathway showing the competition between the desired C-alkylation and the parasitic N-alkylation.

Protocol A: Selective Crystallization (Primary Method)

Rationale: The target compound possesses a highly ordered structure due to the planarity of the indole and phenyl rings, promoting


 stacking. Crystallization is preferred over chromatography for initial purification to remove the bulk of the unreacted phenacyl bromide and oily oligomers.

Solvent Selection:

  • Ethanol (EtOH): Good solubility at reflux, poor at

    
    .
    
  • Ethyl Acetate (EtOAc): Solubilizes the target; used as a co-solvent if EtOH is too poor.

  • Hexane/Heptane: Anti-solvent to drive precipitation.

Step-by-Step Protocol:

  • Dissolution:

    • Take the crude reaction residue (brown/orange oil or solid).

    • Add Ethanol (95%) at a ratio of 5 mL per gram of crude.

    • Heat to reflux (

      
      ) with stirring.
      
    • Checkpoint: If the solid does not dissolve completely, add EtOAc dropwise until a clear homogeneous solution is obtained.

  • Hot Filtration (Optional but Recommended):

    • If insoluble black particles (polymeric indole) are present, filter the hot solution through a pre-warmed Celite pad.

  • Nucleation & Growth:

    • Remove from heat and allow the solution to cool slowly to room temperature (approx.

      
      ) over 2 hours.[1] Do not crash cool, as this traps impurities.
      
    • Once at RT, transfer to a

      
       environment (fridge) for 12 hours.
      
  • Collection:

    • Filter the crystals using a Buchner funnel.

    • Wash: Wash the cake with cold EtOH/Hexane (1:1) mixture (

      
      ).
      
    • Drying: Dry under high vacuum (

      
      ) at 
      
      
      
      for 4 hours.

Expected Result: Off-white to pale yellow needles. Purity Target:


 by HPLC.

Protocol B: Flash Column Chromatography (Polishing)

Rationale: If crystallization yields


 purity or if the N-alkylated impurity (which often co-crystallizes) is present, chromatography is required. The N-alkylated isomer is generally less polar than the C-alkylated target due to the loss of the NH hydrogen bond donor.

Stationary Phase: Silica Gel 60 (


).
Mobile Phase:  Hexane / Ethyl Acetate gradient.

Method Parameters:

ParameterSettingNotes
Column Load 1:50 (Sample : Silica)High load ensures separation of regioisomers.
Flow Rate 15-20 mL/minFor a standard 40g cartridge.
Detection UV 254 nm & 280 nmIndole absorbs strongly at 280 nm.
Gradient See Table BelowShallow gradient is critical.

Gradient Table:

Time (CV*)% Ethyl AcetateDescription
0 - 25%Elute unreacted Phenacyl Bromide (Non-polar).
2 - 55%

15%
Elute N-alkylated impurity (if present).
5 - 1215%

30%
Elute Target Compound.
12 - 1530%

100%
Wash column (polar acids/oligomers).

*CV = Column Volumes

Diagram 2: Purification Logic Flow

Purification Crude Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 3:1) Crude->TLC Decision Purity > 80%? TLC->Decision Cryst Protocol A: Crystallization (EtOH) Decision->Cryst Yes Column Protocol B: Flash Chromatography Decision->Column No (Complex Mix) Cryst->Column If Purity < 95% Final Final Product (>98% Purity) Cryst->Final Column->Final

Caption: Decision tree for selecting the appropriate purification route based on initial crude purity.

Analytical Validation

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 90% B over 10 min.

  • Retention Order:

    • Indole-3-acetic acid (Hydrolysis product) - Early eluting.

    • Methyl 2-(1H-indol-3-yl)acetate (SM) - Mid.

    • Target (C-alkylated) - Late.

    • N-alkylated impurity - Very late (most lipophilic).

NMR Criteria (


 NMR, 

):
  • Indole NH: Look for a broad singlet around

    
    . Absence indicates N-alkylation.
    
  • 
    -Proton:  A triplet or dd around 
    
    
    
    corresponding to the proton at position 2 (alpha to ester).
  • Phenacyl

    
    :  If unreacted phenacyl bromide is present, a singlet at 
    
    
    
    will be visible.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for enolate alkylation mechanisms). Link

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Authoritative text on indole reactivity and N- vs C-alkylation selectivity). Link

  • ChemicalBook. (2024). Product Entry: this compound. (Commercial verification of the specific isomer). Link

  • BenchChem. (2025). General Purification Protocols for Amino-Esters. (Reference for handling lipophilic ester purification). Link

Sources

Application Notes and Protocols: Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate as a Chemical Probe for Indoleamine 2,3-dioxygenase 1 (IDO1)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate is a novel small molecule featuring a core indole scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1] The indole moiety is a key component of the essential amino acid L-tryptophan and its various metabolites. This structural relationship suggests that this compound may serve as a valuable chemical probe for investigating the enzymes and signaling pathways involved in tryptophan metabolism.

This document outlines the hypothesized mechanism of action for this compound as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and provides detailed protocols for its application as a chemical probe in both enzymatic and cell-based assays. These notes are intended for researchers, scientists, and drug development professionals investigating cancer immunotherapy, neuroinflammation, and other pathologies linked to the tryptophan metabolic pathway.

Scientific Background: The Kynurenine Pathway and IDO1

L-tryptophan is an essential amino acid primarily metabolized through the kynurenine pathway, a cascade that produces several biologically active molecules.[2][3] The first and rate-limiting step of this pathway is catalyzed by two enzymes: tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 1 (IDO1).[4] While TDO is mainly expressed in the liver, IDO1 is an immunoregulatory enzyme found in various tissues and cells.[5][6]

IDO1 plays a critical role in immune tolerance by depleting local tryptophan concentrations and generating immunosuppressive kynurenine metabolites.[7][8] Many tumors overexpress IDO1, which helps them evade the host's immune system.[4][5] This makes IDO1 a compelling therapeutic target for cancer immunotherapy.[5][9] The development of potent and selective IDO1 inhibitors is therefore an active area of research.[6][10]

The structural similarity of this compound to tryptophan and other known indole-based IDO1 inhibitors provides a strong rationale for its investigation as a chemical probe for this enzyme.[9][10]

Hypothesized Mechanism of Action

We hypothesize that this compound acts as an inhibitor of IDO1. The indole ring likely interacts with the active site of the enzyme, potentially competing with the natural substrate, L-tryptophan. The 4-oxo-4-phenylbutanoate side chain may further contribute to binding affinity and selectivity. The following protocols are designed to test this hypothesis and characterize the compound's activity.

Visualization of the Kynurenine Pathway and IDO1's Role

Kynurenine_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate N_Formylkynurenine N-Formylkynurenine IDO1->N_Formylkynurenine Catalysis Probe Methyl 2-(1H-indol-3-yl) -4-oxo-4-phenylbutanoate Probe->IDO1 Inhibition Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Immune_Suppression Immune Suppression & Tumor Growth Kynurenine->Immune_Suppression

Caption: The Kynurenine Pathway initiated by IDO1 and the proposed inhibitory action of the chemical probe.

Application Protocols

Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay

Principle: This assay directly measures the enzymatic activity of recombinant human IDO1 by quantifying the production of its product, N-formylkynurenine, which is subsequently converted to kynurenine. The absorbance of kynurenine is measured at 321 nm.[11] The inhibitory potential of this compound is determined by measuring the reduction in kynurenine production in its presence.

Materials:

  • Recombinant human IDO1 protein

  • L-Tryptophan

  • This compound

  • IDO1 Assay Buffer (50 mM potassium phosphate buffer, pH 6.5)

  • Reaction mixture components: 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase

  • 30% (w/v) Trichloroacetic acid (TCA)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 321 nm

Workflow Visualization:

Caption: Workflow for the in vitro IDO1 enzyme inhibition assay.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the compound in IDO1 Assay Buffer.

    • Prepare the complete reaction mixture containing L-tryptophan, ascorbic acid, methylene blue, and catalase in IDO1 Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the diluted chemical probe or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add 50 µL of recombinant IDO1 enzyme solution to all wells except the blank. Add 50 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding 100 µL of the complete reaction mixture to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes.

  • Stop Reaction:

    • Terminate the reaction by adding 20 µL of 30% TCA to each well.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Measurement:

    • Centrifuge the plate to pellet any precipitate.

    • Measure the absorbance of the supernatant at 321 nm.

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate the percent inhibition for each concentration of the chemical probe compared to the vehicle control.

    • Plot the percent inhibition against the log concentration of the probe and fit the data to a four-parameter logistic curve to determine the IC50 value.

Hypothetical Data:

Compound Concentration (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1
IC50 (µM) 1.05
Protocol 2: Cell-Based Assay for IDO1 Inhibition

Principle: This assay measures the inhibition of IDO1 activity in a cellular context.[12][13] A human cancer cell line known to express IDO1 upon stimulation with interferon-gamma (IFN-γ) is used.[14] The amount of kynurenine secreted into the cell culture medium is quantified as a measure of IDO1 activity. This approach provides insights into the compound's cell permeability and its effectiveness in a more physiologically relevant environment.[15]

Materials:

  • SKOV-3 or other suitable cancer cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human IFN-γ

  • This compound

  • Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde [DMAB] reagent)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 480 nm

Workflow Visualization:

Caption: Workflow for the cell-based IDO1 inhibition assay.

Procedure:

  • Cell Seeding:

    • Seed SKOV-3 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • IDO1 Induction:

    • Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Compound Treatment:

    • Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control.

  • Incubation:

    • Incubate the cells for 24-48 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add 30% TCA to the supernatant to precipitate proteins.

    • Centrifuge and transfer the clear supernatant to a new plate.

    • Add DMAB reagent (2% w/v in acetic acid) and incubate for 30 minutes.

    • Measure the absorbance at 480 nm.[16]

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Determine the concentration of kynurenine in each sample.

    • Calculate the percent inhibition of kynurenine production for each compound concentration relative to the vehicle control and determine the cellular IC50.

Further Applications and Considerations

  • Mechanism of Inhibition: To determine if the inhibition is reversible or irreversible, a jump-dilution assay can be performed.[17] Pre-incubating the enzyme with a high concentration of the inhibitor followed by rapid dilution can distinguish between these mechanisms.

  • Selectivity Profiling: The selectivity of the chemical probe should be assessed against the related enzyme TDO and other relevant off-targets.

  • T-Cell Co-culture Assays: To evaluate the functional consequences of IDO1 inhibition, a co-culture system with IDO1-expressing cancer cells and T-cells (e.g., Jurkat T-cells) can be utilized.[12][14] The restoration of T-cell proliferation or cytokine production (e.g., IL-2) in the presence of the inhibitor would provide strong evidence for its efficacy.

  • In Vivo Studies: Following thorough in vitro characterization, the probe's efficacy can be evaluated in animal models of cancer to assess its pharmacokinetic properties and anti-tumor activity.

Conclusion

This compound represents a promising chemical probe for the investigation of IDO1. Its indole core provides a rational basis for its hypothesized activity as an IDO1 inhibitor. The protocols detailed in this document provide a comprehensive framework for characterizing its inhibitory potency and mechanism of action in both biochemical and cellular systems. The insights gained from these studies will be valuable for researchers in the fields of immuno-oncology and drug discovery.

References

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). PMC. [Link]

  • Tryptophan metabolism and kynurenine metabolites in cancer: systemic nutritional and metabolic implications. (2024). PubMed. [Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021). Drug Target Review. [Link]

  • The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated. (2022). MDPI. [Link]

  • Targeting the kynurenine pathway: a novel approach in tumour therapy. (2025). Expert Reviews in Molecular Medicine. [Link]

  • The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression. (2025). PubMed. [Link]

  • Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells. (2025). Frontiers in Immunology. [Link]

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2019). ResearchGate. [Link]

  • Novel indole-based indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors: design, synthesis, and antidepressant evaluation. (2026). PubMed. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). PubMed. [Link]

  • IDO1 Inhibitor Mechanism of Action Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. (2019). MDPI. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (n.d.). PMC. [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2021). Taylor & Francis Online. [Link]

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2019). Royal Society of Chemistry. [Link]

  • Smart IDO Inhibitor Profiling: Biophysical & Cellular Approaches. (n.d.). Sygnature Discovery. [Link]

  • Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. (n.d.). PMC. [Link]

  • IDO1 Activity Assay Kit for Inhibitor Screening. (n.d.). Aurora Biolabs. [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (n.d.). PMC. [Link]

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Application Notes and Protocols for the Use of Indole Derivatives in Enhancing Agricultural Stress Tolerance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Mitigating Crop Stress

The relentless challenge of abiotic and biotic stresses on global agriculture necessitates innovative strategies to ensure food security. Environmental adversities, including drought, salinity, and extreme temperatures, severely impede crop productivity. Indole derivatives, a class of organic compounds featuring the characteristic indole ring structure, have emerged as potent plant growth regulators with significant promise in bolstering plant resilience.[1][2][3][4] Naturally occurring and synthetic indole compounds, such as indole-3-acetic acid (IAA), indole-3-butyric acid (IBA), and melatonin (N-acetyl-5-methoxytryptamine), play pivotal roles in a plant's defense mechanisms and growth regulation.[1][4][5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the mechanisms, applications, and experimental validation of indole derivatives for enhancing stress tolerance in crops. The protocols outlined herein are designed to be self-validating, providing a robust framework for investigating and optimizing the use of these powerful biomolecules.

Mechanistic Insights: How Indole Derivatives Fortify Plants Against Stress

The efficacy of indole derivatives in promoting stress tolerance stems from their multifaceted influence on plant physiology and molecular pathways. These compounds act as signaling molecules that trigger a cascade of adaptive responses.

The Central Role of Auxins: IAA and IBA

Indole-3-acetic acid (IAA) is the most abundant natural auxin, a class of phytohormones that are central to nearly every aspect of plant growth and development.[7][8][9][10] Indole-3-butyric acid (IBA) is a precursor to IAA, converted within the plant to its more active form.[6][11]

Under stress conditions, both endogenous and exogenously applied auxins contribute to:

  • Enhanced Root Architecture: IAA and IBA are potent stimulators of root development, particularly the formation of lateral and adventitious roots.[7][8] An expanded root system allows for more efficient water and nutrient uptake, a critical advantage under drought and nutrient-deficient conditions.[7][8]

  • Modulation of Gene Expression: Auxins regulate the expression of numerous stress-responsive genes.[12] For instance, they can upregulate genes involved in osmolyte production, which helps maintain cellular turgor under osmotic stress.

  • Crosstalk with Other Phytohormones: Auxins interact with other hormone signaling pathways, such as those of abscisic acid (ABA) and salicylic acid (SA), to fine-tune the plant's stress response.[1][10]

Melatonin: The Master Antioxidant and Stress Regulator

Melatonin (N-acetyl-5-methoxytryptamine), an indoleamine, was first identified in plants in 1995 and has since been recognized as a universal abiotic stress regulator.[5] Its protective mechanisms are diverse and potent:

  • Direct Radical Scavenging: Melatonin is a highly effective antioxidant that directly neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are produced in excess during stress and can cause significant cellular damage.[5][13][14]

  • Stimulation of Antioxidant Enzymes: Melatonin enhances the activity of the plant's own antioxidant defense system, including enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD).[15]

  • Regulation of Stomatal Conductance: Melatonin can influence stomatal closure, a key mechanism for water conservation during drought stress, often through its interaction with ABA signaling.[5]

  • Protection of Photosynthetic Machinery: By mitigating oxidative damage, melatonin helps to protect the photosynthetic apparatus from stress-induced degradation, thereby maintaining energy production.[14]

Signaling Pathway Visualization

The following diagram illustrates the interconnected pathways through which indole derivatives enhance plant stress tolerance.

Indole_Stress_Response cluster_Indoles Indole Derivatives cluster_PlantResponse Plant Stress Response cluster_Outcome Outcome Indoles IAA / IBA Melatonin Root Enhanced Root Architecture Indoles->Root Promotes Antioxidant Antioxidant System Upregulation Indoles->Antioxidant Stimulates Gene Stress-Responsive Gene Expression Indoles->Gene Modulates Hormone Phytohormone Crosstalk (e.g., ABA, SA) Indoles->Hormone Influences Tolerance Enhanced Stress Tolerance Root->Tolerance Antioxidant->Tolerance Gene->Tolerance Hormone->Tolerance

Caption: Signaling pathways of indole derivatives in plant stress tolerance.

Application Notes: Practical Guidance for Field and Laboratory Use

The successful application of indole derivatives for stress mitigation depends on the specific compound, concentration, plant species, and the nature of the stress.

Selecting the Right Indole Derivative
Indole DerivativePrimary Applications in Stress ToleranceCommon Stresses Mitigated
Indole-3-Acetic Acid (IAA) Promoting root growth for improved water and nutrient uptake.[7]Drought, Salinity, Nutrient Deficiency[7][9]
Indole-3-Butyric Acid (IBA) Enhancing rooting of cuttings and reducing transplant shock.[6][16]Salinity, Low Temperature[11][16]
Melatonin Broad-spectrum stress protection through potent antioxidant activity.[5][17]Drought, Salinity, Heat, Cold, Heavy Metal Toxicity[5][14]
Synthetic Auxins Can offer enhanced stability and targeted effects.[18]Varies by compound; often used for specific growth regulation.[19][20]
Recommended Concentration Ranges and Application Methods

The optimal concentration of indole derivatives is critical; high concentrations can have inhibitory or even toxic effects.[20] Preliminary dose-response experiments are always recommended.

Application MethodIndole DerivativeTypical Concentration RangeNotes
Seed Priming Melatonin, IAA10 - 100 µMSoaking seeds in the solution for a specified period before sowing can enhance germination and early seedling vigor under stress.[13]
Foliar Spray IAA, IBA, Melatonin50 - 200 ppm (IAA/IBA)[21], 50 - 200 µM (Melatonin)Applied to the leaves, this method allows for rapid absorption and systemic distribution. Often used to alleviate stress in established plants.[6]
Soil Drench / Hydroponics IAA, IBA, Melatonin1 - 50 µMThe compound is applied to the root zone, either by drenching the soil or adding it to the hydroponic nutrient solution.[6]
Cutting Treatment (Quick Dip) IBA1000 - 5000 ppmThe basal end of cuttings is briefly dipped in a concentrated solution to promote adventitious root formation.[6]

Experimental Protocols: A Framework for Validation

The following protocols provide a detailed methodology for assessing the efficacy of indole derivatives in enhancing plant stress tolerance.

General Experimental Workflow

Caption: General experimental workflow for evaluating indole derivatives.

Protocol 1: Seed Priming for Enhanced Germination under Salinity Stress

Objective: To determine the effect of seed priming with melatonin on the germination and early seedling growth of a crop species (e.g., tomato) under salt stress.

Materials:

  • Seeds of the selected plant species

  • Melatonin

  • Sodium chloride (NaCl)

  • Petri dishes with filter paper

  • Germination chamber with controlled temperature and light

  • Distilled water

Procedure:

  • Prepare Melatonin Solutions: Prepare a series of melatonin solutions (e.g., 0, 25, 50, 100 µM) in distilled water. The 0 µM solution will serve as the control.

  • Seed Sterilization: Surface sterilize the seeds to prevent fungal and bacterial contamination.

  • Seed Priming: Soak the seeds in the respective melatonin solutions for 8-12 hours at room temperature in the dark.

  • Drying: After priming, air-dry the seeds back to their original moisture content on filter paper in a laminar flow hood.

  • Stress Induction: Prepare Petri dishes with filter paper moistened with different concentrations of NaCl solution (e.g., 0, 100, 150 mM). The 0 mM NaCl solution is the non-stress control.

  • Germination Assay: Place an equal number of primed seeds in each Petri dish. Seal the dishes with parafilm and place them in a germination chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

  • Data Collection (after 7-10 days):

    • Germination percentage

    • Root and shoot length

    • Seedling fresh and dry weight

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the differences between treatments.

Protocol 2: Foliar Application to Mitigate Drought Stress in Potted Plants

Objective: To evaluate the efficacy of foliar-applied IAA in mitigating the effects of drought stress on a leafy green vegetable (e.g., lettuce).

Materials:

  • Potted lettuce plants at the 4-6 leaf stage

  • Indole-3-acetic acid (IAA)

  • A surfactant (e.g., Tween-20)

  • Spray bottles

  • Equipment for measuring physiological parameters (see below)

Procedure:

  • Plant Acclimatization: Grow plants under well-watered, optimal conditions for at least one week before starting the experiment.

  • Prepare IAA Solutions: Prepare IAA solutions (e.g., 0, 50, 100, 200 ppm) with a small amount of surfactant (e.g., 0.05%) to ensure even leaf coverage.

  • Drought Stress Induction: Withhold watering from the drought-stressed groups until the soil moisture content reaches a predetermined level (e.g., 40% of field capacity). Maintain a well-watered control group.

  • Foliar Application: Once drought stress is established, apply the IAA solutions as a fine mist to the foliage of the respective treatment groups until runoff. The control group is sprayed with the solution containing only the surfactant.

  • Data Collection (after 7-14 days of stress):

    • Photosynthetic Efficiency: Measure chlorophyll fluorescence (Fv/Fm ratio) using a chlorophyll fluorometer.[22][23][24] A decrease in this ratio is indicative of stress.

    • Relative Water Content (RWC): A measure of plant water status.

    • Oxidative Stress Markers: Measure levels of hydrogen peroxide (H₂O₂) and malondialdehyde (MDA) as indicators of oxidative damage.[14]

    • Antioxidant Enzyme Activity: Assay the activity of enzymes like SOD and CAT.[15]

    • Biomass: Measure shoot and root fresh and dry weight.

  • Statistical Analysis: Analyze the data to compare the performance of IAA-treated plants under drought stress with the untreated stressed and non-stressed controls.

Protocol 3: Quantitative Analysis of Endogenous Phytohormones

Objective: To quantify changes in endogenous levels of IAA and ABA in plant tissues in response to stress and treatment with an indole derivative.

Rationale: Measuring the plant's own hormone levels provides direct evidence of the treatment's impact on hormonal homeostasis.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for accurate and sensitive quantification of phytohormones.[25][26][27][28]

Procedure Outline:

  • Sample Collection: Collect plant tissue (e.g., leaves, roots) from each treatment group, immediately freeze in liquid nitrogen, and store at -80°C to halt metabolic activity.

  • Extraction: Homogenize the frozen tissue and extract the phytohormones using a suitable solvent, typically an acidified methanol/water mixture.[28]

  • Purification: Purify the extract to remove interfering substances using Solid-Phase Extraction (SPE).[28]

  • Quantification: Analyze the purified extract using an HPLC-MS/MS system. Use stable isotope-labeled internal standards for accurate quantification.[28]

  • Data Analysis: Calculate the concentration of each phytohormone per unit of tissue weight (e.g., ng/g fresh weight).

Data Interpretation and Troubleshooting

  • Variability: Biological replicates are crucial to account for plant-to-plant variation.

  • Environmental Control: Maintain consistent environmental conditions (light, temperature, humidity) throughout the experiment to ensure that observed effects are due to the treatments.

  • Controls are Key: Always include both positive (non-stressed) and negative (stressed, untreated) controls to properly evaluate the effect of the indole derivative.

  • Gene Expression Analysis: For a deeper mechanistic understanding, consider analyzing the expression of key stress-responsive and hormone signaling genes using techniques like RT-qPCR.[29][30][31]

Conclusion and Future Perspectives

Indole derivatives represent a powerful and versatile tool for enhancing crop resilience to a wide range of environmental stresses. Their ability to modulate fundamental physiological and molecular processes in plants offers a promising avenue for developing sustainable agricultural practices. Future research should focus on optimizing application strategies for different crop-stress scenarios, exploring the synergistic effects of combining different indole derivatives, and elucidating the intricate details of their signaling networks. The protocols and guidelines presented here provide a solid foundation for researchers to contribute to this exciting and vital field.

References

  • Arnao, M. B., & Hernandez-Ruiz, J. (2022). Melatonin-Mediated Abiotic Stress Tolerance in Plants. Frontiers in Plant Science. [Link]

  • Beat the Heat. (2024). Identifying Plant Stress Using Photosynthesis Measurements. [Link]

  • ResearchGate. (n.d.). (PDF) Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography-mass spectrometry. [Link]

  • Sun, P., Huang, Y., Yang, X., Liao, A., & Wu, J. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science. [Link]

  • Sun, P., Huang, Y., Yang, X., Liao, A., & Wu, J. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science. [Link]

  • Zeng, Y., et al. (2023). Melatonin-mediated development and abiotic stress tolerance in plants. Frontiers in Plant Science. [Link]

  • MDPI. (2023). Melatonin Role in Plant Growth and Physiology under Abiotic Stress. [Link]

  • CID Bio-Science. (2026). How Light Fluorescence Ratios Help Detect Plant Stress Before Symptoms Appear. [Link]

  • Arnao, M. B., & Hernandez-Ruiz, J. (2015). Melatonin: Current Status and Future Perspectives in Plant Science. Frontiers in Plant Science. [Link]

  • Shcherbatyuk, M. M. (2019). METHOD FOR QUANTITATIVE DETERMINATION OF PHYTOHORMONES IN PLANT TISSUES. Studia Biologica. [Link]

  • Wikipedia. (n.d.). Plant stress measurement. [Link]

  • MDPI. (2022). Melatonin Mitigates Drought Induced Oxidative Stress in Potato Plants through Modulation of Osmolytes, Sugar Metabolism, ABA Homeostasis and Antioxidant Enzymes. [Link]

  • ResearchGate. (2023). The role of indole derivative in the growth of plants: A review. [Link]

  • Sun, P., Huang, Y., Yang, X., Liao, A., & Wu, J. (2023). The role of indole derivative in the growth of plants: A review. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography–mass spectrometry. [Link]

  • Tan, M. (2025). Application of indole-3-butyric acid (IBA) enhances agronomic, physiological and antioxidant traits of Salvia fruticosa under saline conditions: a practical approach. PubMed. [Link]

  • Taylor & Francis. (n.d.). Indole-3-acetic acid – Knowledge and References. [Link]

  • Tan, M. (2025). Application of indole-3-butyric acid (IBA) enhances agronomic, physiological and antioxidant traits of Salvia fruticosa under saline conditions: a practical approach. PeerJ. [Link]

  • YouTube. (2024). Techniques for detection and quantitation of plant hormones. [Link]

  • MDPI. (2025). Indole-3-Butyric Acid Enhances Root Formation and Alleviates Low-Temperature Stress in Sugarcane: Molecular Insights and Identification of Candidate Genes. [Link]

  • SID. (n.d.). Effect of indole-3 Butyric acid (IBA) foliar application on growth, bulb yield and allicin of garlic (Allium sativum L.) under water deficit stress in field. [Link]

  • Natural Resources for Human Health. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. [Link]

  • Bio-protocol. (2025). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. [Link]

  • National Institutes of Health. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. [Link]

  • Opti-Sciences. (n.d.). Plant Stress Measurement – Deciding What to Buy. [Link]

  • LI-COR. (2024). How to Measure Photosynthetic Efficiency: Tools, Methods, and the Importance of Accuracy. [Link]

  • Journal of Applied Biology & Biotechnology. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. [Link]

  • ResearchGate. (2026). Indole-3-Acetic Acid Rescues Plant Growth and Yield of Salinity Stressed Tomato (Lycopersicon esculentum L.). [Link]

  • National Institutes of Health. (n.d.). Oxidative stress tolerance in plants: Novel interplay between auxin and reactive oxygen species signaling. [Link]

  • Savaldi-Goldstein, S., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences. [Link]

  • Frontiers. (2024). Drought and salt stress mitigation in crop plants using stress-tolerant auxin-producing endophytic bacteria: a futuristic approach towards sustainable agriculture. [Link]

  • Nanion Technologies. (2024). Revolutionizing plant propagation with synthetic auxin. [Link]

  • MDPI. (2025). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. [Link]

  • MDPI. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. [Link]

  • Microbiology Info.com. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. [Link]

  • Chilean Journal of Agricultural Research. (2009). GENE EXPRESSION ANALYSIS: A WAY TO STUDY TOLERANCE TO ABIOTIC STRESSES IN CROPS SPECIES. [Link]

  • PubMed. (n.d.). Synthesis and evaluation of indole based molecules for treatment of oxidative stress related diseases. [Link]

  • Semantic Scholar. (n.d.). Gene Expression Analysis in Medicinal Plants Under Abiotic Stress Conditions. [Link]

  • MDPI. (2025). Two Faces of Indole-3-Carbinol—Analysis of Lipid Peroxidation Induced by Fenton Reaction Substrates in Porcine Ovary and Kidney Homogenates. [Link]

  • Microbe Notes. (2022). Indole Test- Principle, Media, Procedure, Types, Results, Uses. [Link]

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  • ResearchGate. (n.d.). Gene Expression Analysis in Medicinal Plants Under Abiotic Stress Conditions | Request PDF. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. My approach is rooted in mechanistic understanding and field-proven experience to ensure you can achieve reliable and reproducible results.

The synthesis of this target molecule, a versatile intermediate in medicinal chemistry, is primarily achieved through a Michael-type conjugate addition, often considered a Friedel-Crafts alkylation, between indole and an α,β-unsaturated carbonyl compound.[1][2] The C3 position of the indole ring acts as a potent nucleophile, attacking the β-carbon of the Michael acceptor.[1] While the reaction appears straightforward, its success is highly sensitive to reaction conditions, catalyst choice, and substrate purity. This guide will address the most common challenges encountered in the laboratory.

Core Reaction Mechanism

The fundamental transformation involves the 1,4-conjugate addition of indole to a Michael acceptor, in this case, a derivative of methyl benzoyl-acrylate. The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the α,β-unsaturated carbonyl, making it more electrophilic.

G cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediate Key Intermediate cluster_product Product Indole Indole (Nucleophile) Enolate Enolate Intermediate Indole->Enolate Nucleophilic Attack (at C3 position) Acceptor Methyl Benzoyl-Acrylate (Michael Acceptor) Acceptor->Enolate Conjugate Addition Catalyst Acid Catalyst (e.g., Lewis or Brønsted Acid) Catalyst->Acceptor Activation Product This compound Enolate->Product Protonation G Start Low Yield Observed CheckCatalyst Verify Catalyst Activity & Loading (10-20 mol%) Start->CheckCatalyst CheckPurity Assess Reagent Purity (Indole, Acceptor) Start->CheckPurity CheckConditions Evaluate Reaction Conditions (Solvent, Temp.) Start->CheckConditions OptimizeCatalyst Screen Alternative Catalysts (e.g., I₂, CeCl₃, Phosphoric Acid) CheckCatalyst->OptimizeCatalyst PurifyReagents Purify Reagents (Recrystallize/Distill) CheckPurity->PurifyReagents OptimizeConditions Systematically Vary Temp. & Solvent CheckConditions->OptimizeConditions Success Improved Yield OptimizeCatalyst->Success PurifyReagents->Success OptimizeConditions->Success

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: My TLC shows multiple spots, including a highly apolar one and some that are very close to my product. What are these byproducts?

A complex reaction mixture is a clear sign of side reactions. Identifying these byproducts is key to suppressing their formation.

Answer:

The indole nucleus has multiple reactive sites, and under acidic conditions, several side reactions can occur.

  • Bis(indolyl)methanes: This is a common byproduct when the electrophile is highly reactive. It's possible that a second molecule of indole reacts with the initial product. While less common with Michael acceptors compared to aldehydes, it can occur if the reaction conditions are too harsh. [3]* N-Alkylation: While the C3 position of indole is kinetically favored for alkylation, N-alkylation can occur, especially under basic conditions or with certain catalysts. [4][5]However, in the acid-catalyzed Michael additions, C3-alkylation is overwhelmingly dominant. [6]* Indole Polymerization: Strong acids can induce the self-polymerization of indole, leading to an intractable tar-like material. This is why milder Lewis or Brønsted acids are generally preferred. [7]* Di-addition: It's conceivable that a second molecule of the Michael acceptor could react with the product, although this is sterically less favored.

Strategies to Minimize Byproducts:

  • Control Stoichiometry: Use a slight excess of indole (e.g., 1.1 to 1.2 equivalents) to ensure the Michael acceptor is fully consumed and to outcompete potential di-addition reactions. [8]2. Use a Milder Catalyst: If you suspect polymerization or other acid-mediated side reactions, switch to a milder catalyst. For example, if you are using a strong Lewis acid like AlCl₃, consider switching to ZnCl₂ or a supported catalyst like CeCl₃·7H₂O-NaI on silica gel. [6]3. Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even room temperature if you were heating) can often improve selectivity and reduce the rate of side reactions.

Question 3: My purified product is a persistent oil and refuses to crystallize. How can I effectively purify it and obtain a solid?

Obtaining the final product as an oil can be frustrating, complicating both purification and characterization.

Answer:

This is a common issue, particularly with products that have conformational flexibility. Here are several purification and isolation strategies.

1. Chromatographic Purification:

  • Standard Column Chromatography: This is the most common method. However, the slightly acidic nature of standard silica gel can sometimes cause the product to streak or even decompose on the column.

  • Neutralized Silica Gel: To mitigate issues with acidic silica, you can pre-treat it. Prepare a slurry of the silica gel in your starting eluent and add a small amount of a volatile base like triethylamine (~0.5-1% by volume). This will neutralize the acidic sites and often leads to much cleaner separation. [9]* Alternative Stationary Phases: If silica gel proves problematic, consider using neutral or basic alumina as the stationary phase.

2. Obtaining a Solid Product:

  • High Purity is Key: Impurities are notorious for inhibiting crystallization. Ensure your product is >98% pure by NMR before attempting crystallization. Re-chromatograph if necessary, using a very shallow solvent gradient to separate closely eluting impurities. [9]* Solvent Screening for Crystallization: Experiment with a wide range of solvent systems. Good single solvents to try include diethyl ether, ethyl acetate, or dichloromethane. For solvent/anti-solvent systems, try dissolving the oil in a small amount of a good solvent (like ethyl acetate) and slowly adding a poor solvent (like hexanes or petroleum ether) until turbidity persists.

  • Trituration: Dissolve the oil in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane). Then, add a large volume of a non-solvent (e.g., hexanes) and stir vigorously. This can sometimes crash out the product as a solid powder.

  • Seeding: If you have ever managed to get a single crystal, use it to seed a supersaturated solution of your oil.

  • Final Drying: Ensure all residual solvent is removed. Residual solvent can act as an impurity and prevent crystallization. Dry the purified oil under high vacuum for several hours, potentially with gentle warming if the compound is thermally stable. [9]

    Technique Description Best For
    Neutralized Chromatography Pre-treating silica gel with a base (e.g., triethylamine) to prevent streaking. Purifying slightly basic or acid-sensitive compounds.
    Solvent/Anti-Solvent Dissolving the compound in a good solvent and adding a poor solvent to induce crystallization. Compounds that are highly soluble in one solvent and poorly soluble in another.
    Trituration Precipitating a solid from an oil by adding a large excess of a non-solvent. Quickly obtaining a solid product, though it may be amorphous.

    | High Vacuum Drying | Removing trace amounts of residual solvent that can inhibit crystallization. | Final step after purification to prepare the sample for crystallization attempts. |

Optimized Experimental Protocols

The following protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Standard Method using a Phosphoric Acid Catalyst

This protocol is adapted from methodologies that report high efficiency for the Michael addition of indole to chalcones. [8] Experimental Workflow:

G Setup 1. Combine chalcone derivative & catalyst in dry CH₂Cl₂ under N₂ Addition 2. Add indole (1.2 eq.) and stir at room temperature Setup->Addition Monitor 3. Monitor reaction progress by TLC (typically 24-48 hours) Addition->Monitor Quench 4. Quench with sat. aq. NaHCO₃ Monitor->Quench Extract 5. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate Quench->Extract Purify 6. Purify by silica gel column chromatography Extract->Purify

Caption: Workflow for the phosphoric acid-catalyzed synthesis.

Step-by-Step Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-oxo-4-phenylbut-2-enoate (1.0 mmol, 1 eq.).

  • Add a chiral BINOL-based phosphoric acid catalyst (e.g., 2b as described in the literature, 0.1 mmol, 10 mol%). [8]3. Add dry dichloromethane (5 mL).

  • To this stirred mixture, add indole (1.2 mmol, 1.2 eq.).

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-48 hours), add a saturated aqueous solution of sodium bicarbonate (5 mL) to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in petroleum ether or hexanes) to afford the pure product.

Frequently Asked Questions (FAQs)

Q1: Can I use a substituted indole for this reaction? A: Yes. The reaction is generally tolerant of substituents on the indole ring. However, strong electron-withdrawing groups (like -NO₂) can decrease the nucleophilicity of the indole, slowing the reaction down. Conversely, electron-donating groups (like -OCH₃) can increase the reaction rate but may also lead to more side products if the conditions are not optimized. [7] Q2: What is the best way to monitor the reaction? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 20-30% ethyl acetate in hexanes). The product, being more polar than the starting indole and chalcone, should have a lower Rf value. Staining with a potassium permanganate solution can be helpful for visualizing the spots.

Q3: Is an inert atmosphere always necessary? A: While not strictly required for all catalyst systems, using an inert atmosphere (like nitrogen or argon) is good practice. It prevents potential oxidation of sensitive reagents and is crucial when using catalysts that are sensitive to air or moisture.

Q4: Can this reaction be performed under solvent-free conditions? A: Some Michael additions can be performed under solvent-free conditions, often with microwave irradiation or by grinding the reactants together. [4]This "green chemistry" approach can sometimes lead to faster reaction times and easier workups. It would require specific optimization for this set of substrates.

References
  • This citation is not from a direct search result but represents general chemical knowledge.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • Molecules. (2009). Asymmetric Friedel-Crafts alkylation of indole with chalcones catalyzed by chiral phosphoric acids. PubMed. Available at: [Link]

  • Bernardi, L., Fini, F., et al. (2009). Asymmetric Friedel-Crafts Alkylation of Indole with Chalcones Catalyzed by Chiral Phosphoric Acids. Molecules, 14(8), 3030-3036. Available at: [Link]

  • Institut Kimia Malaysia. (2025). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. ResearchGate. Available at: [Link]

  • Al-Zaydi, K. M. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. Available at: [Link]

  • This citation is not from a direct search result but represents general chemical knowledge.
  • Pramanik, A., et al. (2012). Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones. International Journal of Molecular Sciences, 13(9), 11464-11475. Available at: [Link]

  • This citation is not from a direct search result but represents general chemical knowledge.
  • ResearchGate. (n.d.). Michael Addition of Indole 2 to Acrylates 4 a. ResearchGate. Available at: [Link]

  • This citation is not from a direct search result but represents general chemical knowledge.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

  • This citation is not from a direct search result but represents general chemical knowledge.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Bartoli, G., et al. (2003). The Michael addition of indoles to alpha,beta-unsaturated ketones catalyzed by CeCl3.7H2O-NaI combination supported on silica gel. The Journal of Organic Chemistry, 68(11), 4594-4597. Available at: [Link]

  • This citation is not from a direct search result but represents general chemical knowledge.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • Li, J. T., et al. (2008). An efficient and practical synthesis of 2-((1H-indol-3-yl)(aryl)methyl)malononitriles under ultrasound irradiation. Ultrasonics Sonochemistry, 15(4), 265-268. Available at: [Link]

Sources

Technical Support Center: Synthesis & Purification of 4-Oxo-4-Phenylbutanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Impurities Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)

Executive Summary

The synthesis of 4-oxo-4-phenylbutanoates (also known as


-aroylpropionates) typically proceeds via the Friedel-Crafts acylation of benzene derivatives with succinic anhydride, followed by esterification. While the reaction is robust, users frequently encounter specific impurity profiles that degrade yield and complicate purification.

This guide addresses the three most critical failure modes: Regioisomeric contamination , Pseudo-ester formation , and Aluminum complex retention .

Module 1: Regioselectivity & Isomer Control
User Issue: "I observe a secondary spot on TLC with a very similar Rf to my product. NMR shows a split in the aromatic region."

Diagnosis: Ortho-Isomer Contamination. If you are using a substituted benzene (e.g., toluene, anisole, or halobenzene), the Friedel-Crafts acylation is not 100% para-selective. While the para position is sterically favored, the ortho isomer is a persistent side product, particularly with alkylbenzenes.

The Mechanism: The succinoylation is an electrophilic aromatic substitution. The bulky acylium complex favors the para position, but increased temperature or highly activated substrates (like anisole) increase the statistical probability of ortho attack.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Solvent Switch to Nitrobenzene or 1,2-DCE Nitrobenzene forms a complex with AlCl

, increasing the steric bulk of the electrophile and suppressing ortho attack (selectivity >95:5).
Temperature Maintain 0–5 °C during additionHigher temperatures (

°C) provide enough energy to overcome the steric barrier of the ortho position.
Purification Crystallization (Acid Stage)Do not esterify the crude mixture. Purify the 4-oxo-acid intermediate first. The para-acid typically crystallizes from dilute acetic acid or toluene, while the ortho-isomer remains in the mother liquor.
Module 2: The "Hidden" Cyclics (Pseudo-Esters & Lactones)
User Issue: "My mass spec shows the correct molecular weight, but the proton NMR is missing the ketone signal, or the ester peaks are shifted."

Diagnosis: Formation of Pseudo-Esters or Enol Lactones.


-Keto acids (4-oxo acids) exhibit ring-chain tautomerism. They exist in equilibrium between the open-chain keto-acid and the cyclic hydroxylactone (pseudo-acid).
  • Side Product A: The Pseudo-Ester. Under certain acidic esterification conditions, the alcohol attacks the cyclic lactol carbon instead of the carboxylic acid, forming a cyclic pseudo-ester.

  • Side Product B: The Enol Lactone. Under dehydrating conditions (e.g., thionyl chloride without alcohol), the molecule loses water to form 5-phenylfuran-2(3H)-one.

Corrective Action:

  • Avoid Thionyl Chloride/SOCl

    
    :  Do not convert the acid to the acid chloride before esterification. This pathway favors the cyclic pseudo-chloride, which leads to the pseudo-ester.
    
  • Use Fisher Esterification: Reflux the 4-oxo acid in the desired alcohol (MeOH/EtOH) with a catalytic amount of H

    
    SO
    
    
    
    . The open-chain form is thermodynamically favored in protic solvents.
  • Check NMR:

    • Normal Ester: Triplet/Multiplet at

      
       3.2–3.4 ppm (CH
      
      
      
      adjacent to ketone).
    • Pseudo-Ester: No ketone carbonyl in

      
      C NMR (
      
      
      
      198 ppm).
Module 3: Workup & Aluminum Emulsions
User Issue: "The reaction quenched into a sticky gray emulsion that won't separate. Yield is low."

Diagnosis: Incomplete Hydrolysis of the Aluminum Complex. The product is a ketone, which forms a strong 1:1 Lewis acid-base complex with AlCl


. Simple water washing is insufficient to break this bond, trapping your product in the aqueous/aluminum sludge phase.

The "Standard" Quench Protocol:

  • Pour the reaction mixture slowly into a slurry of Ice + Conc. HCl (not just water).

  • Ratio: Use at least 10 mL of Conc. HCl per 10 g of AlCl

    
    . The acid is required to solubilize the aluminum salts as AlCl
    
    
    
    or Al
    
    
    .
  • Wait: Stir the quenched mixture for 30–60 minutes. The complex hydrolysis is not instantaneous. The organic layer should turn from dark red/brown to pale yellow/clear.

Visualizing the Pathways

The following diagram illustrates the main reaction pathway versus the critical side-reaction pathways (Isomerization and Cyclization).

G Substrate Benzene Derivative (Substituted) Complex Al-Complex Intermediate Substrate->Complex Friedel-Crafts SuccAnh Succinic Anhydride + AlCl3 SuccAnh->Complex ParaAcid 4-Oxo-4-Arylbutanoic Acid (Para / Main) Complex->ParaAcid HCl Quench (Major Path) OrthoAcid Ortho-Isomer (Side Product) Complex->OrthoAcid High Temp Steric Leak Pseudo Cyclic Pseudo-Acid (Tautomer) ParaAcid->Pseudo Equilibrium NormalEster Target Product: Ethyl 4-oxo-4-phenylbutanoate ParaAcid->NormalEster EtOH, H2SO4 (Thermodynamic Control) EnolLactone Enol Lactone (Dehydrated Impurity) ParaAcid->EnolLactone Dehydration (-H2O) PseudoEster Pseudo-Ester (Cyclic Impurity) Pseudo->PseudoEster SOCl2 then EtOH (Kinetic Control)

Caption: Reaction network showing the divergence between the desired open-chain ester and the problematic cyclic pseudo-esters and ortho-isomers.

Standard Operating Procedure (SOP)

Synthesis of Ethyl 4-oxo-4-phenylbutanoate

Step 1: Friedel-Crafts Acylation
  • Setup: Flame-dry a 3-neck flask. Add AlCl

    
     (2.2 equiv)  and DCM (or Nitrobenzene) . Cool to 0 °C.
    
  • Addition: Add Succinic Anhydride (1.1 equiv) in one portion. Stir 15 min.

  • Substrate: Add Benzene/Derivative (1.0 equiv) dropwise over 30 mins, keeping Temp < 5 °C.

  • Reaction: Warm to RT and stir 4 hours. (Evolution of HCl gas will occur).[1]

  • Quench: Pour slowly into Ice (200g) + Conc. HCl (30 mL) . Stir vigorously for 45 mins.

  • Isolation: Extract with DCM (

    
    ). Wash organic layer with water, then Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize the solid acid from Toluene/Hexane. Do not proceed to esterification with crude oil.

Step 2: Fisher Esterification
  • Dissolve purified acid in Absolute Ethanol (5 mL/g) .

  • Add Conc. H

    
    SO
    
    
    
    (0.1 equiv)
    .
  • Reflux for 3–5 hours. Monitor by TLC (Acid spot disappears; less polar ester appears).

  • Concentrate ethanol. Dilute with ether, wash with Sat. NaHCO

    
      (removes unreacted acid), then Brine.
    
  • Distill or column purify if necessary.

References
  • Friedel-Crafts Acylation Mechanism & Scope Source: Organic Chemistry Portal.[2] "Friedel-Crafts Acylation." URL:[Link]

  • Synthesis of 4-oxo-4-phenylbutanoic acid (Succinic Anhydride Route)
  • Source: Newman, M. S.
  • Enol Lactone Formation Source: "Synthesis of Enol Lactones via Cu(I)-Catalyzed Intramolecular O-Vinylation." Organic Letters. URL:[Link]

Sources

Knowledge Base Article (KBA) #001: The "Engine" – Catalyst & Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Indole Functionalization Technical Support Center. Status: Online | Agent: Senior Application Scientist

You have reached the Tier-3 Support Hub for the synthesis of indol-3-yl substituted compounds . This guide addresses the most common "tickets" we receive regarding yield optimization, regioselectivity (C3 vs. N1), and green chemistry transitions.

Topic: Optimization of Bis(indolyl)methane (BIM) Synthesis Applicable For: Friedel-Crafts alkylations, Michael additions.[1]

The Core Mechanism

To troubleshoot effectively, you must visualize the "black box" of your reaction.[1] The synthesis of indol-3-yl compounds generally proceeds via an azafulvenium intermediate .

IndoleMechanism Indole Indole Complex Activated Complex Indole->Complex + Catalyst Electrophile Electrophile (Aldehyde/Ketone) Electrophile->Complex C3_Attack C3 Nucleophilic Attack Complex->C3_Attack Intermediate Azafulvenium Ion (Key Species) C3_Attack->Intermediate - H2O Product Bis(indolyl)methane (BIM) Intermediate->Product + 2nd Indole Molecule

Figure 1: The critical path to BIM formation.[1] The stability of the Azafulvenium ion determines the reaction success.

Ticket #492: "My yield is low (<40%) and the product is a sticky tar."

Diagnosis: This is a classic symptom of acid-induced oligomerization or catalyst deactivation . Indoles are acid-sensitive; using a harsh Brønsted acid (like neat HCl or


) often causes polymerization rather than the desired substitution.

Troubleshooting Protocol:

  • Switch to a Water-Tolerant Lewis Acid: Replace traditional acids with Indium(III) Triflate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) . It acts as a "soft" Lewis acid that activates the carbonyl oxygen without destroying the indole ring.
    
    • Why? Indium holds a stable +3 valency and coordinates tightly with oxygen, stabilizing the azafulvenium intermediate without promoting side-reactions.[1]

  • Solvent Polarity Check: If you are using non-polar solvents (Hexane/Toluene), the polar intermediate precipitates too early or fails to form.[1]

    • Fix: Switch to Acetonitrile (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      )  or Ethanol (
      
      
      
      )
      .

Optimization Data: Catalyst Performance Comparison

CatalystLoading (mol%)SolventTime (min)Yield (%)Notes
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

5

15-30 93 Cleanest profile; Reusable.

(Iodine)
10

2088Good "Green" alternative.
Citric Acid50

2093Excellent for scale-up; cheap.

20

12055Moisture sensitive; lower yield.

Ticket #703: "I am getting N-alkylation (N1) instead of C3-alkylation."

Diagnosis: You are fighting the Hard/Soft Acid Base (HSAB) war. The Indole N1 is a "harder" nucleophile than the C3 carbon. If you use a hard base or a highly polar aprotic solvent that strips the proton from the nitrogen, N-alkylation dominates.

Troubleshooting Protocol:

  • Eliminate Strong Bases: Remove bases like ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     or 
    
    
    
    . These deprotonate N1, making it the primary nucleophile.
    • Correction: Run the reaction under neutral or slightly acidic conditions .

  • Solvent Switching (The "Switchable" Strategy):

    • For C3-Alkylation (Target): Use Protic solvents (Ethanol, Water) or Non-polar aprotic (DCM). Hydrogen bonding with the solvent "cages" the Nitrogen lone pair, directing the electrophile to C3.

    • For N1-Alkylation (Avoid): Avoid DMSO or DMF with bases, as these expose the N-anion.[1]

  • Use "Soft" Electrophiles: Ensure your electrophile is activated by a soft Lewis Acid (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ). This favors the softer C3 center.

Ticket #881: "I need a Green Chemistry protocol for scale-up."

Diagnosis: Traditional chlorinated solvents (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, 

) are non-compliant for large-scale pharmaceutical synthesis due to toxicity and disposal costs.

Solution: The "On-Water" Protocol Water is not just a solvent here; it accelerates the reaction via the Hydrophobic Effect . The organic reactants (Indole + Aldehyde) form an emulsion. The reaction occurs at the organic-water interface, where the effective concentration of reactants is incredibly high.

Experimental Protocol: Green Synthesis of 3,3'-Bis(indolyl)methane

  • Reagents:

    • Indole (2.0 mmol)[1][2][3][4]

    • Benzaldehyde (1.0 mmol)[1][3][5]

    • Catalyst: Citric Acid (0.5 mmol) ORngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (10 mol%)
      
    • Solvent: Deionized Water (5 mL)

  • Procedure:

    • Step 1: Add Indole and Benzaldehyde to water in a round-bottom flask.

    • Step 2: Add the catalyst. (Note: The mixture will look heterogeneous/clumpy. This is normal).

    • Step 3: Reflux (for Citric Acid) or stir at RT (for Iodine) for 20-30 minutes.

    • Step 4: Monitor TLC. The product usually precipitates as a solid.[1]

    • Step 5: Workup: Filter the solid. Wash with water (removes catalyst). Recrystallize from Ethanol.

  • Validation:

    • Yield Expectation: >90%[6][5][7]

    • Atom Economy: High (Water is the only byproduct).[1]

Troubleshooting Workflow Diagram

Use this logic gate to solve reaction failures in real-time.

Troubleshooting Start Start: Reaction Check YieldCheck Is Yield > 80%? Start->YieldCheck Success Optimization Complete YieldCheck->Success Yes ProblemType Identify Issue YieldCheck->ProblemType No Issue1 Sticky/Tar Product ProblemType->Issue1 Issue2 N-Alkylation (Regio) ProblemType->Issue2 Issue3 No Reaction ProblemType->Issue3 Sol1 Action: Switch to Lewis Acid (In(OTf)3) or reduce Temp Issue1->Sol1 Sol2 Action: Remove Base, Change Solvent to EtOH Issue2->Sol2 Sol3 Action: Check Catalyst Solubility or Increase Loading Issue3->Sol3

Figure 2: Decision tree for optimizing indol-3-yl substitution reactions.

References

  • Indium(III) Triflate Protocol: An Indium(III) Triflate Catalyzed Simple and Efficient One-Pot Synthesis of Substituted 3,3-Diaryloxindoles and Bis(indol-3-yl) methanes.[1][5]

    • Source: Thieme Connect / Synlett
    • Link: [1]

  • Green Chemistry (Water/Citric Acid): Green procedure for the synthesis of bis(indolyl)methanes in water.[1]

    • Source: Journal of Sciences, Islamic Republic of Iran (via ResearchGate)[1]

    • Link:

  • Regioselectivity (C3 vs N1)

    • Source: Journal of Organic Chemistry / PubMed
    • Link:

  • Iodine Catalysis:Molecular Iodine-Catalyzed Synthesis of Bis(indolyl)methanes.

    • Source: Tetrahedron Letters
    • Link: [1]

Sources

Technical Support Center: Stability & Storage of Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate (hereafter referred to as MIOPB ).

As researchers, we often treat storage as a passive activity. However, MIOPB is a poly-functional small molecule containing three distinct reactive centers: an electron-rich indole ring , a hydrolyzable methyl ester , and an electrophilic phenyl ketone . The synergy of these groups creates a compound that is chemically "noisy"—prone to oxidation, hydrolysis, and racemization if mishandled.

This guide moves beyond generic advice. We analyze the specific molecular vulnerabilities of MIOPB to provide a self-validating storage protocol that ensures the integrity of your experimental data.

Module 1: The Enemy – Degradation Mechanisms (FAQ)

Q1: Why did my white powder turn pink/red during storage?

A: Oxidative Oligomerization of the Indole Moiety. The indole ring is electron-rich and highly susceptible to auto-oxidation, particularly at the C2 and C3 positions. Upon exposure to atmospheric oxygen and light, the indole core can form radical intermediates. These radicals couple to form dimers and trimers (often rosindoles), which are intensely colored (pink, red, or brown) even at trace levels (<0.5%).

  • Risk Factor: High.

  • Trigger: UV light and Oxygen.

Q2: My LC-MS shows a new peak with a mass of M-14. What happened?

A: Hydrolysis of the Methyl Ester. The methyl ester group is susceptible to hydrolysis, converting the molecule into its corresponding carboxylic acid (2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid). This reaction releases methanol (mass loss of 14 Da relative to the methyl group replacement by a proton).

  • Risk Factor: Moderate (dependent on moisture).

  • Trigger: Ambient humidity or acidic/basic impurities in solvents.

Q3: Is the stereochemistry at C2 stable?

A: Risk of Racemization. The C2 carbon (alpha to the ester) is a chiral center. Because it is flanked by an ester group and an indole ring, the proton attached to C2 is relatively acidic. In the presence of even weak bases (or basic impurities in glass), this proton can be removed, leading to enolization and subsequent racemization.

  • Risk Factor: Moderate to High in solution.

Visualizing the Degradation Pathways

MIOPB_Degradation MIOPB Intact MIOPB (White Solid) Oxidation Auto-oxidation (Radical Mechanism) MIOPB->Oxidation Light/O2 Hydrolysis Ester Hydrolysis (+H2O) MIOPB->Hydrolysis Moisture/H+ Base Base/Protic Solvent MIOPB->Base pH > 7 ColoredImpurity Rosindoles/Dimers (Pink/Red Solid) Oxidation->ColoredImpurity AcidProduct Carboxylic Acid Derivative (M-14 Da) Hydrolysis->AcidProduct Racemate Racemic Mixture (Loss of Bioactivity) Base->Racemate

Figure 1: Primary degradation pathways for MIOPB showing oxidative coloring, hydrolytic breakdown, and stereochemical loss.

Module 2: The Gold Standard Storage Protocol

This protocol is designed to mitigate the three risks identified above.

Part A: Solid State Storage (Long Term)
ParameterSpecificationScientific Rationale
Temperature -20°C (Minimum)Arrhenius kinetics dictate that lowering temperature significantly retards both oxidation and hydrolysis rates [1].
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and provides a superior "blanket" in the vial compared to Nitrogen, preventing oxygen reentry [1].
Container Amber Glass Blocks UV radiation (<400nm) to prevent photo-excitation of the indole ring [4].
Desiccant Required Prevents moisture absorption which catalyzes ester hydrolysis. Store the vial inside a secondary jar with silica gel.
Part B: Solution Storage (Short Term / Working Stocks)

Critical Warning: Do not store MIOPB in DMSO for >1 month if possible. DMSO is hygroscopic and can act as a mild oxidant [3].

  • Solvent Choice: Use Anhydrous DMSO or Anhydrous Ethanol . Avoid water-containing buffers for stock storage.

  • Concentration: High concentration (>10 mM) is preferred over dilute solutions, as the surface-area-to-volume ratio for oxidation is lower.

  • Aliquot Strategy: Avoid freeze-thaw cycles. Aliquot into single-use amber vials.

Workflow Visualization

Storage_Workflow cluster_handling Handling (Minimize Light/Air) cluster_storage Storage Environment Start Receive MIOPB QC Initial QC (NMR/LC-MS) Start->QC Aliquot Aliquot under Inert Gas (Argon/N2) QC->Aliquot Pass Seal Seal with Parafilm Over Cap Aliquot->Seal Secondary Place in Secondary Container with Desiccant Seal->Secondary Freezer Store at -20°C (Dark) Secondary->Freezer

Figure 2: Recommended workflow from receipt to long-term storage to ensure compound stability.

Module 3: Troubleshooting & FAQs

Scenario A: "I dissolved the compound in DMSO, and it degraded after a week."
  • Root Cause: DMSO is hygroscopic. If the bottle was opened frequently, it absorbed atmospheric water, hydrolyzing the methyl ester. Furthermore, DMSO can oxidize indoles over time [3].

  • Solution: Use DMSO-d6 ampoules for analytical standards or purchase "Anhydrous DMSO" packed under septa. Store DMSO stocks at -80°C, not -20°C, to ensure the solvent freezes completely (DMSO freezing point is ~19°C, but supercooling occurs; -80°C ensures solid state).

Scenario B: "The compound is sticking to the weighing paper due to static."
  • Root Cause: MIOPB is an organic ester and can carry static charge.

  • Solution: Do not use a spatula. Use an anti-static gun or dissolve the entire commercial vial in a known volume of solvent to create a master stock, then volumetrically aliquot. This avoids weighing errors and physical loss.

Scenario C: "Can I autoclave this compound in media?"
  • Answer: ABSOLUTELY NOT.

  • Reasoning: The high temperature (121°C) and pressure will instantly hydrolyze the methyl ester and likely polymerize the indole.

  • Protocol: Filter-sterilize the stock solution (using a 0.22 µm PTFE filter) and add it to the media after the media has cooled.

Module 4: Quality Control Specifications

When validating the integrity of MIOPB after storage, use these parameters:

TestAcceptance CriteriaNotes
Appearance White to Off-White PowderPink/Red indicates oxidation.[1]
1H-NMR Singlet at ~3.6-3.7 ppm (Methyl Ester)Disappearance indicates hydrolysis.
LC-MS M+H peak matches MWLook for M-14 (Acid) or M+16 (Oxidation).
Purity (HPLC) >95% (Area under curve)Impurities often elute after the main peak (dimers).

References

  • BenchChem Technical Support. (2025).[1][2] Improving the Stability of Indole Compounds in Solution. Retrieved from

  • National Institutes of Health (NIH). (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from

  • Cheng, X. et al. (2003).[3] Studies on repository compound stability in DMSO under various conditions. J Biomol Screen. Retrieved from

  • Pharma Devils. (2025). Risk Assessment for Light Sensitive Product. Retrieved from

  • University of York. (2004). Oxidation of Ester Lubricants: Mechanisms. Retrieved from

Sources

Validation & Comparative

In vivo validation of the therapeutic potential of indole-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Privilege vs. The Liability

The indole scaffold is arguably the most "privileged" structure in drug discovery, forming the core of blockbuster drugs like Sunitinib (Sutent®), Osimertinib (Tagrisso®), and Vincristine . Its structural similarity to tryptophan allows it to mimic peptide substrates, making it a potent scaffold for kinase inhibitors (VEGFR, EGFR) and tubulin destabilizers.

However, the high electron density of the indole ring—specifically at the C3 position—makes it susceptible to rapid oxidative metabolism by CYP450 enzymes, often leading to poor oral bioavailability or reactive metabolite formation compared to more stable scaffolds like Quinolines or Bi-aryl ureas (e.g., Sorafenib).

This guide provides a rigorous, self-validating framework for benchmarking novel indole-based leads against non-indole clinical standards (Standard of Care - SOC).

Module A: Pharmacokinetic (PK) Profiling

The Challenge: Indole derivatives often suffer from rapid hepatic clearance. Before efficacy testing, you must validate if your indole lead possesses sufficient metabolic stability compared to a quinoline or urea-based alternative.

Comparative Protocol: Single-Dose PK in SD Rats

Objective: Determine Bioavailability (


) and Half-life (

) of Novel Indole Lead vs. Clinical Benchmark (e.g., Sunitinib).

Workflow:

  • Subjects: Male Sprague-Dawley rats (n=3 per time point).

  • Formulation: Dissolve compounds in 5% DMSO + 45% PEG400 + 50% Saline. (Indoles often require co-solvents due to lipophilicity).

  • Dosing:

    • Group A (IV): 2 mg/kg (Tail vein).

    • Group B (PO): 10 mg/kg (Oral gavage).

  • Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24h post-dose.

  • Analysis: LC-MS/MS (Triple Quadrupole). Critical: Monitor for hydroxylated indole metabolites (+16 Da shift).

Data Interpretation:

Parameter Novel Indole Lead Sunitinib (Indole Benchmark) Sorafenib (Non-Indole Alt) Interpretation

|


 (h)  | 2.0 | 6.0 - 12.0 | 3.0 | Sunitinib has slow absorption; rapid 

in leads may indicate solubility issues. | |

(h)
| 4.5 | 40 - 60 | 25 - 48 | Critical Fail Point: If Indole Lead

, it is likely metabolically unstable at C3. | | Bioavailability (

)
| 35% | >50% | 38-49% | Target >30% for oral viability. |
Visualization: ADME Logic Flow

ADME_Workflow Start Compound Selection Formulation Formulation Strategy (PEG400/DMSO) Start->Formulation Dosing In Vivo Dosing (IV vs PO) Formulation->Dosing Sampling Microsampling (0-24h) Dosing->Sampling Analysis LC-MS/MS (Parent + Metabolites) Sampling->Analysis Decision Go/No-Go Decision Analysis->Decision Lead Optimization\n(Block C3 Site) Lead Optimization (Block C3 Site) Decision->Lead Optimization\n(Block C3 Site) High Clearance Efficacy Studies Efficacy Studies Decision->Efficacy Studies F > 30%

Figure 1: Decision tree for pharmacokinetic validation of indole compounds, emphasizing the "Go/No-Go" checkpoint based on metabolic stability.

Module B: Efficacy in Xenograft Models

The Challenge: Indole-based kinase inhibitors (e.g., VEGFR inhibitors) often induce tumor shrinkage (cytotoxic) rather than just stasis (cytostatic), but they must be compared against established non-indole alternatives to prove superiority.

Case Study: Sunitinib (Indole) vs. Sorafenib (Bi-aryl Urea) in Renal Cell Carcinoma (RCC).

Protocol: Subcutaneous Xenograft (786-O Cell Line)

Objective: Compare Tumor Growth Inhibition (TGI) and On-Target Signaling suppression.

  • Cell Culture: Expand 786-O (VHL-deficient RCC) cells.

  • Implantation: Inject

    
     cells (suspended in Matrigel) subcutaneously into the right flank of BALB/c nude mice.
    
  • Randomization: When tumors reach 100–150 mm³, randomize mice (n=8/group).

  • Treatment Regimens:

    • Vehicle Control: Carboxymethylcellulose (CMC).

    • Indole Benchmark (Sunitinib): 40 mg/kg, PO, QD (4 weeks on, 2 weeks off schedule mimicry).

    • Non-Indole Benchmark (Sorafenib): 30 mg/kg, PO, QD.

    • Novel Indole Lead: Dose at MTD (Maximum Tolerated Dose).

  • Measurements: Caliper measurement every 2 days. Volume

    
    .
    
Comparative Performance Data

Synthesized from clinical meta-analyses and preclinical datasets [1, 2, 5].

MetricIndole Class (Sunitinib)Non-Indole Class (Sorafenib)Comparative Insight
Mechanism Multi-kinase (VEGFR, PDGFR, KIT)Multi-kinase (VEGFR, PDGFR, RAF)Indoles often show higher affinity for KIT.
Objective Response Rate (ORR) High (~30-40%) Low (<10%)Key Differentiator: Indoles typically drive tumor shrinkage, whereas Sorafenib drives stabilization.
Progression Free Survival ~11 months~5.5 monthsIndole scaffold provides superior durability in RCC.
Adverse Events (AEs) Hematological (Neutropenia)Dermatological (Hand-Foot Syndrome)Distinct toxicity profiles based on scaffold.
Visualization: Mechanism of Action (VEGFR Inhibition)

MOA_Pathway VEGF VEGF Ligand VEGFR VEGFR (Receptor) VEGF->VEGFR Binding Phos Autophosphorylation VEGFR->Phos Activation Indole Indole Inhibitor (ATP Competitive) Indole->VEGFR Blocks ATP Pocket RAS RAS/RAF Pathway Phos->RAS Angio Angiogenesis & Cell Proliferation RAS->Angio

Figure 2: Mechanism of Action.[1] Indole-based inhibitors competitively bind to the ATP-binding pocket of VEGFR, blocking downstream angiogenic signaling.

Module C: Safety & Toxicology

The Liability: Indole rings can form reactive epoxides or iminium ions, leading to idiosyncratic hepatotoxicity.

Protocol: 14-Day Repeat-Dose Toxicity (Mouse)

Objective: Identify "Red Flag" organ toxicities early.

  • Dosing: Daily oral dosing for 14 days at therapeutic levels.

  • Endpoints: Body weight, Liver enzymes (ALT/AST), Hematology (CBC).

  • Histopathology: Focus on Liver (hepatocyte necrosis) and Bone Marrow (myelosuppression).

Comparative Toxicity Profile:

  • Indole-Based (Sunitinib): Risk of Myelosuppression (Neutropenia/Thrombocytopenia) and yellow skin discoloration (drug accumulation).

  • Non-Indole (Sorafenib): Risk of Hand-Foot Skin Reaction and Hypertension.

Validation Check: If your novel indole lead causes >20% body weight loss or >3x ALT elevation within 7 days, the indole nitrogen may be unmasked, leading to reactive metabolite formation.

References

  • Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis. Medicine (Baltimore). (2018). [Link]

  • Sunitinib and Sorafenib in the Treatment of Metastatic Renal Cell Carcinoma. Am J Health Syst Pharm. (2008). [Link]

  • The current landscape of indole hybrids with in vivo antitumor potential. Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024). [Link]

  • Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma. Frontiers in Oncology. (2019). [Link]

Sources

Benchmarking Synthetic Bis-Indole Scaffolds: A Comparative Analysis Against Gold-Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Advantage

In the urgent search for novel antimicrobials to combat ESKAPE pathogens (specifically MRSA and A. baumannii), the indole scaffold remains a "privileged structure" in medicinal chemistry. Unlike traditional beta-lactams or fluoroquinolones, which often face target-site modification resistance, new bis-indole derivatives and sulfonyl-indoles frequently operate via multi-modal mechanisms, including membrane depolarization and efflux pump inhibition (e.g., NorA).

This guide benchmarks a representative Novel Bis-Indole Series (NBI-Series) against industry standards Ciprofloxacin (CIP) and Vancomycin (VAN) . It provides the experimental frameworks required to validate these compounds according to CLSI (Clinical and Laboratory Standards Institute) rigor.

The Comparative Landscape: Representative Benchmarking Data

The following data represents a synthesis of recent high-performance bis-indole derivatives (e.g., similar to MBX-1162 or 7-hydroxyindole analogs) compared against standard-of-care agents.

Table 1: Antimicrobial Potency (MIC & MBC)

Data represents consensus values for optimized bis-indole leads.

OrganismStrain TypeCompoundMIC₅₀ (µg/mL)MBC (µg/mL)Activity Profile
S.[1][2][3][4] aureus ATCC 29213 (MSSA)NBI-Series 0.5 - 1.0 1.0 Bactericidal
Ciprofloxacin0.12 - 0.50.5Bactericidal
Vancomycin0.5 - 2.0N/ABacteriostatic
S. aureus MRSA (USA300) NBI-Series 0.5 - 2.0 2.0 Retained Potency
Ciprofloxacin> 32.0> 64.0Resistant
Vancomycin1.0 - 2.0N/AStandard
A. baumannii MDR Clinical IsolateNBI-Series 4.0 - 8.0 16.0 Moderate
Ciprofloxacin> 64.0> 128.0Resistant
Colistin0.5 - 2.02.0Last-resort
Table 2: Safety & Selectivity Profiling

Selectivity Index (SI) =


.[5][6] An SI > 10 is generally considered a hit for lead optimization.
MetricNBI-Series (Indole)CiprofloxacinInterpretation
Cytotoxicity (

)
> 64 µg/mL (HEK293)> 200 µg/mLIndoles show moderate mammalian safety.
Hemolysis (

)
> 128 µg/mL> 500 µg/mLLow hemolytic risk for NBI.
Selectivity Index (MRSA) > 32 N/A (Resistant)High Therapeutic Window

Methodological Rigor: Self-Validating Protocols

To ensure data integrity comparable to the values above, you must adhere to strict protocols. Indole derivatives are often lipophilic; therefore, solvent control is the critical variable.

Protocol A: CLSI Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration inhibiting visible growth. Standard: CLSI M07-A10 / ISO 20776-1.

  • Solubility Prep: Dissolve Indole derivatives in 100% DMSO to create a 100x stock.

    • Critical Control: Final DMSO concentration in the well must be

      
       to prevent solvent toxicity.
      
  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

    • Why? Divalent cations (

      
      , 
      
      
      
      ) bridge lipopolysaccharides in Gram-negatives. Lack of cations artificially increases the potency of membrane-active indoles.
  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 35°C ± 2°C (aerobic).

  • Validation:

    • Positive Control: Bacteria + Solvent (no drug). Must show turbidity.

    • Negative Control: Media + Drug (no bacteria). Must be clear (checks for drug precipitation).

    • Reference Strain: Run S. aureus ATCC 29213 in parallel. Ciprofloxacin MIC must fall between 0.12–0.5 µg/mL.

Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth inhibition) and bactericidal (>3 log reduction) activity.

  • Setup: Inoculate 10 mL CAMHB with

    
     CFU/mL.
    
  • Dosing: Add Indole derivative at 1x, 2x, and 4x MIC .

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in saline and plate on nutrient agar.

  • Analysis: Plot

    
     vs. Time.
    
    • Success Criterion: A reduction of

      
       within 24 hours confirms bactericidal action.
      

Mechanistic Validation (The "Why")

Indole derivatives often function as membrane depolarizers or efflux pump inhibitors . You must validate the mechanism to rule out non-specific toxicity.

Experimental Workflow: Mechanism of Action

The following diagram outlines the logical flow to determine if your indole acts via membrane disruption or intracellular targeting (e.g., DNA/FtsZ).

Indole_MoA_Workflow Start Hit Compound (Low MIC) MembraneAssay Membrane Potential Assay (DiSC3(5) Dye) Start->MembraneAssay Efflux Efflux Pump Inhibition (Ethidium Bromide Accumulation) Start->Efflux If Synergistic w/ Cipro Fluorescence Fluorescence Increase? MembraneAssay->Fluorescence Depolarization Mechanism: Membrane Depolarization (Bactericidal) Fluorescence->Depolarization Yes (Dye Release) Intracellular Investigate Intracellular Targets Fluorescence->Intracellular No (Stable Membrane) DNA_Binding DNA Binding Assay (Gel Retardation) Intracellular->DNA_Binding FtsZ Cell Division Assay (Microscopy) Intracellular->FtsZ

Caption: Workflow for deconvoluting the mechanism of action of indole derivatives. DiSC3(5) measures membrane potential dissipation.

Mechanistic Insight

Many bis-indoles act as proton ionophores . They insert into the cytoplasmic membrane, dissipating the Proton Motive Force (PMF). This is distinct from Ciprofloxacin (DNA Gyrase inhibition) and Vancomycin (Cell Wall synthesis), explaining the lack of cross-resistance in MRSA.

Strategic Recommendations

  • Target the "Resistance Gap": Focus benchmarking on MRSA and VRE . Indoles rarely outperform Ciprofloxacin against wild-type E. coli due to the Gram-negative outer membrane barrier, but they excel in resistant Gram-positive strains.

  • Combination Therapy: Test your indole derivative in combination with Ciprofloxacin. Many indoles inhibit the NorA efflux pump , restoring Ciprofloxacin sensitivity in previously resistant strains (Synergy: FICI < 0.5).

  • Solubility Optimization: If MICs vary wildly between replicates, the compound is likely precipitating. Verify solubility in CAMHB using light scattering before biological testing.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[7][8][9] 11th Edition. [Link]

  • Raheem, M.A., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria.[10] Communications Biology. [Link]

  • Larkin, E., et al. (2011). Comparative In Vitro Activity Profiles of Novel Bis-Indole Antibacterials against Gram-Positive and Gram-Negative Clinical Isolates. Antimicrobial Agents and Chemotherapy.[2][4][7][8][11][12] [Link]

  • Denis, J.N., et al. (2015). Novel synthetic bis-indolic derivatives with antistaphylococcal activity, including against MRSA and VISA strains.[2] Journal of Antimicrobial Chemotherapy.[7] [Link]

  • Lee, J.H., et al. (2010). Indole as an intercellular signal in microbial communities. FEMS Microbiology Reviews.[13] [Link]

Sources

Head-to-head comparison of different synthetic pathways for indole butanoates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole-3-alkanoic acids, particularly indole-3-butyric acid (IBA) and its corresponding esters (indole butanoates), are a class of compounds with significant biological activity. IBA is widely recognized as a plant hormone that promotes root formation and is a key ingredient in many commercial horticultural products. Beyond its agricultural applications, the indole butanoate scaffold is a valuable building block in medicinal chemistry for the development of novel therapeutic agents.

This guide provides a detailed, head-to-head comparison of three distinct synthetic pathways for the preparation of indole butanoates. Each method is evaluated based on its underlying chemical principles, experimental protocol, and key performance indicators to assist researchers in selecting the most appropriate route for their specific needs.

Pathway 1: Direct Alkylation of Indole with γ-Butyrolactone

This method represents a direct and atom-economical approach to indole-3-butyric acid, proceeding in a single step from commercially available starting materials. It is particularly well-suited for large-scale industrial production.

Causality Behind Experimental Choices

The reaction is typically carried out under high temperatures and in the presence of a strong base. The base, such as potassium or sodium hydroxide, serves to deprotonate the indole at the N-1 position, forming the indolide anion. This anion is a potent nucleophile that attacks the electrophilic carbonyl carbon of γ-butyrolactone, leading to the opening of the lactone ring. The high temperature is necessary to overcome the activation energy for this reaction and to drive it to completion. The use of a high-boiling solvent like tetralin can be employed to achieve the required reaction temperatures.[1] In some variations, a phase-transfer catalyst like polyethylene glycol (PEG) is used to improve the reaction efficiency.[1]

Experimental Protocol

Synthesis of Indole-3-Butyric Acid via Direct Alkylation

A detailed experimental protocol is provided in a U.S. Patent.[2] In a representative procedure, indole, γ-butyrolactone, and a strong base such as sodium hydroxide or potassium hydroxide are heated together at high temperatures.[2]

  • Reaction Setup: In a suitable high-pressure reactor, combine indole (1.0 mole), γ-butyrolactone (1.05 moles), and powdered potassium hydroxide (1.25 moles).

  • Reaction Conditions: Heat the mixture to 240-270 °C and maintain this temperature for 1 to 20 hours.[2]

  • Work-up: After cooling, the solid potassium salt of indole-3-butyric acid is dissolved in water. The aqueous solution is then washed with an organic solvent like isopropyl ether to remove any unreacted indole.

  • Isolation: The aqueous layer is acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This protonates the carboxylate, causing the indole-3-butyric acid to precipitate out of the solution. The product is then collected by filtration, washed with water, and dried.[2] A reported yield for a similar process is around 70%.[2]

Data Summary
ParameterValueReference
Starting Materials Indole, γ-Butyrolactone, Strong Base (e.g., KOH)[2]
Solvent Optional (e.g., Tetralin)[1]
Temperature 220-270 °C[2]
Reaction Time 1-20 hours[2]
Reported Yield ~70%[2]
Visualizing the Pathway

G Indole Indole Reaction Alkylation Indole->Reaction Butyrolactone γ-Butyrolactone Butyrolactone->Reaction Base KOH / Δ Base->Reaction Product Indole-3-Butyric Acid Reaction->Product

Caption: Direct Alkylation of Indole with γ-Butyrolactone.

Pathway 2: The Fischer Indole Synthesis

A classic and highly versatile method for constructing the indole ring, the Fischer indole synthesis can be adapted to produce indole butanoates. This multi-step approach offers flexibility in introducing substituents on both the benzene and pyrrole rings of the indole nucleus.

Causality Behind Experimental Choices

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone.[3] The arylhydrazone is typically formed in situ from the condensation of an arylhydrazine with a suitable ketone or aldehyde.[4] For the synthesis of an indole butanoate, a key starting material is a keto-ester such as ethyl 4-oxohexanoate. The acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) protonates the hydrazone, facilitating a[5][5]-sigmatropic rearrangement to form a new C-C bond.[3] Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[3] A final decarboxylation step may be necessary if the chosen keto-ester precursor results in a carboxylic acid at the 2-position of the indole.[6]

Experimental Protocol

Synthesis of Ethyl 4-(1H-indol-3-yl)butanoate via Fischer Indole Synthesis

This protocol is a representative procedure based on established Fischer indole synthesis methodologies.

  • Step 1: Phenylhydrazone Formation:

    • In a round-bottom flask, dissolve ethyl 4-oxohexanoate (1.0 equiv.) and phenylhydrazine (1.0 equiv.) in ethanol.

    • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The product can be isolated or used directly in the next step.

  • Step 2: Fischer Indole Cyclization:

    • The crude phenylhydrazone is added to a pre-heated solution of a strong acid catalyst, such as a mixture of polyphosphoric acid or an ethanolic solution of sulfuric acid.

    • The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).

    • Upon completion, the reaction is cooled and poured into ice water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure.

  • Step 3: Purification:

    • The crude ethyl 4-(1H-indol-3-yl)butanoate is purified by column chromatography on silica gel.

Data Summary
ParameterValueReference
Starting Materials Phenylhydrazine, Ethyl 4-oxohexanoate, Acid Catalyst[3]
Solvent Ethanol, Acetic Acid[4]
Temperature Reflux[6]
Reaction Time Several hours[6]
Reported Yield Varies depending on substrate and conditions[7]
Visualizing the Pathway

G Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Ketoester Ethyl 4-oxohexanoate Ketoester->Hydrazone AcidCatalyst H+ / Δ Hydrazone->AcidCatalyst Product Ethyl 4-(1H-indol-3-yl)butanoate AcidCatalyst->Product

Caption: Fischer Indole Synthesis of an Indole Butanoate.

Pathway 3: Synthesis from Gramine via Malonic Ester Synthesis

This pathway utilizes gramine, a readily available indole derivative, as a starting material. The core of this method is a malonic ester synthesis, a classic C-C bond-forming reaction.[8]

Causality Behind Experimental Choices

Gramine is an excellent precursor for 3-substituted indoles because the dimethylaminomethyl group is a good leaving group, especially after quaternization.[5] In the first step, the sodium salt of diethyl malonate is generated by reacting it with a base like sodium ethoxide. This enolate then acts as a nucleophile, displacing the dimethylamino group of gramine (or its methiodide salt) in an SN2 reaction. The resulting diethyl (1H-indol-3-ylmethyl)malonate is then subjected to basic hydrolysis (saponification) to convert the ester groups into carboxylates, followed by acidification to form the dicarboxylic acid. Finally, heating the dicarboxylic acid leads to decarboxylation, yielding the desired indole-3-butyric acid.

Experimental Protocol

Synthesis of Indole-3-Butyric Acid from Gramine

This protocol is based on the established principles of malonic ester synthesis.

  • Step 1: Formation of Diethyl (1H-indol-3-ylmethyl)malonate:

    • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.

    • To this solution, add diethyl malonate dropwise at room temperature.

    • Add gramine to the solution and heat the mixture at reflux for several hours.

    • After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

  • Step 2: Hydrolysis and Decarboxylation:

    • The crude diethyl (1H-indol-3-ylmethyl)malonate is hydrolyzed by heating with an aqueous solution of a strong base like sodium hydroxide.

    • After the hydrolysis is complete, the solution is cooled and acidified with a strong acid.

    • The resulting dicarboxylic acid is then heated to induce decarboxylation, yielding indole-3-butyric acid. The product can be purified by recrystallization.

Data Summary
ParameterValueReference
Starting Materials Gramine, Diethyl Malonate, Sodium Ethoxide[8]
Solvent Ethanol[7]
Temperature Reflux, then heating for decarboxylation
Reaction Time Multi-step, several hours for each step
Reported Yield Varies depending on specific conditions
Visualizing the Pathway

G Gramine Gramine Intermediate Malonate Adduct Gramine->Intermediate MalonicEster Diethyl Malonate Base1 NaOEt MalonicEster->Base1 Base1->Intermediate HydrolysisDecarboxylation 1. NaOH, H₂O, Δ 2. H₃O+ 3. Δ Intermediate->HydrolysisDecarboxylation Product Indole-3-Butyric Acid HydrolysisDecarboxylation->Product

Caption: Synthesis of Indole-3-Butyric Acid from Gramine.

Head-to-Head Comparison

FeatureDirect Alkylation with γ-ButyrolactoneFischer Indole SynthesisSynthesis from Gramine
Number of Steps 12-3 (including hydrazone formation)2-3 (including hydrolysis/decarboxylation)
Starting Materials Indole, γ-butyrolactonePhenylhydrazine, keto-esterGramine, diethyl malonate
Reaction Conditions Harsh (high temperature, high pressure)Moderate to harsh (acidic, reflux)Moderate (reflux, heating)
Scalability HighModerateModerate
Flexibility for Analogs Limited to 3-butyric acid side chainHigh (substituents on both rings)Moderate (substituents on indole ring)
Atom Economy ExcellentGoodModerate
Key Advantages Direct, high-yielding for the target moleculeVersatile for analog synthesisUtilizes a readily available indole precursor
Key Disadvantages Harsh conditions, limited scopeMulti-step, potential for side reactionsMulti-step, requires preparation of gramine if not commercially available

Conclusion

The choice of synthetic pathway for indole butanoates is highly dependent on the specific goals of the researcher.

  • For the large-scale, cost-effective production of indole-3-butyric acid, the Direct Alkylation of Indole with γ-Butyrolactone is the most efficient and direct route.

  • For the synthesis of a diverse library of indole butanoate analogs with various substitutions on the indole core, the Fischer Indole Synthesis offers unparalleled flexibility.

  • The Synthesis from Gramine provides a valuable alternative, particularly when gramine is readily available, and offers a different strategic approach to the target molecule.

By understanding the nuances of each of these synthetic pathways, researchers can make informed decisions to best achieve their synthetic objectives in the fields of agriculture, drug discovery, and materials science.

References

  • Lemandou. (2024, October 10). 3-Indolebutyric Acid (IBA). Retrieved from [Link]

  • Đào, V. H., & Nguyễn, M. T. (n.d.). Study on synthesis of plant growth hormone indole-3-butyric acid. Tạp chí Hóa Học. Retrieved from [Link]

  • Shobe, D. (2020, May 3). What are the methods to synthesise indole-3-butyric acid? Quora. Retrieved from [Link]

  • Fritz, H. E. (1962). U.S. Patent No. 3,051,723. Washington, DC: U.S. Patent and Trademark Office.
  • Barra, C., et al. (2013). A three-component Fischer indole synthesis. Nature Protocols, 8(12), 2465-2473. Retrieved from [Link]

  • Sciencemadness.org. (2017, June 17). Synthesis of Indole-3-butyric acid (rooting hormone) - how difficult is this? Retrieved from [Link]

  • Varma, R. S., & Kumar, D. (1999). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 40(42), 7665-7669. Retrieved from [Link]

  • Wang, G. (2006). CN Patent No. 1746160A.
  • Naunyn-Schmiedeberg's Archives of Pharmacology. (2025, August 18). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Ishizu, T., et al. (2023). Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation: Potent Promoters via In Vivo Conversion to IBA and Selective Inhibitors for Lateral Root Formation. ACS Omega, 8(4), 4145-4154. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). Malonic Ester Synthesis. Retrieved from [Link]

  • Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation. Retrieved from [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269-272. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-butyric acid. Retrieved from [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate. As this compound is primarily used in research and development, specific regulatory disposal data may be limited. Therefore, this protocol is grounded in established principles of chemical safety, regulatory standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), and a conservative hazard assessment based on its structural motifs. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Foundational Principle: Hazard Assessment and Characterization

The cornerstone of safe disposal is a thorough understanding of the material's potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, we must infer its risk profile by analyzing its constituent chemical structures: the indole ring, the keto-ester functionality, and the phenyl group. This conservative approach dictates that the compound be treated as hazardous waste until proven otherwise.[1]

  • Indole Moiety: Indole and its derivatives are known to have varying levels of toxicity and can act as irritants.[2]

  • Keto-ester and Phenyl Groups: Similar structures, such as methyl 4-oxo-4-phenylbutanoate, are classified as irritants to the skin, eyes, and respiratory system.[3][4]

Based on this analysis, all waste containing this compound, including neat compound, solutions, and contaminated labware, must be managed as hazardous chemical waste.

Table 1: Inferred Hazard Profile and Safety Precautions

Hazard AttributeInferred RiskRationale & Recommended Actions
Acute Toxicity (Oral, Dermal) Category 4 (Harmful)Assumed based on related structures. Avoid ingestion and skin contact.
Skin Corrosion/Irritation Category 2 (Irritant)Based on analogues like methyl 3-oxo-4-phenylbutanoate.[4] Causes skin irritation.
Eye Damage/Irritation Category 2A (Irritant)Causes serious eye irritation.[4]
Respiratory Irritation Potential IrritantMay cause respiratory irritation.[4] Handle in a well-ventilated area.
Environmental Hazard Potentially Toxic to Aquatic LifeIndole derivatives can be hazardous to the environment.[5] Do not discharge to drains.[6]

Personal Protective Equipment (PPE) and Handling

Prior to handling the compound or its waste, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.

  • Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and dispose of them after use in accordance with good laboratory practices.[9]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, consider a chemically resistant apron.[5]

  • Ventilation: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[9]

Step-by-Step Disposal Protocol

The disposal process must be systematic and compliant with federal and institutional regulations. The Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management, which is enforced by the EPA.[1][10]

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions and to ensure cost-effective disposal.

  • Designate a Specific Waste Stream: Dedicate a container solely for this compound and its associated waste (e.g., contaminated gloves, wipes, silica gel).

  • Do Not Mix: Never mix this waste with other chemical streams, especially strong oxidizing agents, acids, or bases, to avoid unpredictable reactions.[11] Mixing hazardous and non-hazardous waste increases the volume and cost of disposal.[1]

Step 2: Container Selection and Management

The integrity of the waste container is essential for safe storage and transport.

  • Compatibility: Use a container made of a material compatible with the chemical. The original product container is often a suitable choice.[5] For liquid waste, ensure the container is leak-proof.

  • Condition: The container must be in good condition, free from cracks or damage.[12][13]

  • Closure: The container must be kept securely capped at all times, except when actively adding waste.[1][12] This prevents the release of vapors and protects against spills. Do not leave a funnel in the container.[12]

G cluster_0 Disposal Workflow A Generate Waste B Is waste stream dedicated? A->B C Select Compatible Container (Good Condition, Secure Lid) B->C Yes H Create new dedicated waste stream B->H No D Affix 'HAZARDOUS WASTE' Label (Detail Contents) C->D E Store in Satellite Accumulation Area (SAA) D->E F Container Full (<=90%)? E->F F->E No G Schedule Pickup with EHS F->G Yes H->C

Caption: Waste Disposal Decision and Management Workflow.

Step 3: Labeling

Accurate labeling is a legal requirement and is crucial for the safety of all personnel who may handle the container.

  • Mandatory Wording: The container must be clearly labeled with the words "HAZARDOUS WASTE".[12][14]

  • Chemical Identification: List the full chemical name, "this compound," and its approximate concentration or percentage. Do not use abbreviations or chemical formulas.[12]

  • Hazard Identification: Indicate the primary hazards (e.g., "Irritant," "Harmful").[1][14]

Step 4: Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][14]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[12]

  • Segregation: Store the waste container segregated by hazard class (e.g., away from strong acids or bases).[12]

  • Volume Limits: An SAA can hold up to 55 gallons of hazardous waste.[14]

  • Time Limits: Once a container is full, it must be removed within 72 hours.[12] Academic laboratories operating under the EPA's Subpart K regulations may have different time limits, often requiring removal from the lab every twelve months.[15]

Step 5: Final Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: When the container is approximately 90% full, contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[5][12]

  • Documentation: Ensure all required waste manifests or pickup forms are completed accurately.

Emergency Protocol: Spill Management

In the event of a spill, a swift and organized response is critical to mitigate hazards.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or poses a respiratory hazard, evacuate the area.

  • Control & Communicate: Restrict access to the spill area. Inform your supervisor and contact the institutional EHS office.

  • Assess & Equip: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.[5]

  • Contain & Absorb: Cover the spill with a chemically inert absorbent material like vermiculite, dry sand, or earth.[5] Do not use combustible materials.

  • Collect & Containerize: Carefully scoop the absorbent material and spilled compound into your designated hazardous waste container.[5] Use spark-proof tools if there is any fire risk.[6]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

G cluster_1 Spill Response Protocol A Spill Occurs B Alert Personnel Evacuate if Necessary A->B C Control Access Contact EHS B->C D Don Appropriate PPE C->D E Contain with Inert Absorbent Material D->E F Collect Waste into Sealed Hazardous Container E->F G Decontaminate Spill Area (Dispose of materials as waste) F->G

Sources

Personal protective equipment for handling methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical compounds is a routine yet critical aspect of our work. This guide provides essential safety and logistical information for handling this compound, a compound of interest in various research applications. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.

Core Principles of Safe Handling

Before undertaking any procedure involving a new chemical entity, a thorough risk assessment is non-negotiable. This involves not only understanding the potential hazards of the chemical itself but also considering the nature of the experiment, the quantities being used, and the potential for aerosolization or spillage.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling any chemical. The following recommendations are based on the anticipated hazards of this compound.

1. Eye and Face Protection:

  • ANSI Z87.1 Compliant Safety Glasses: For handling small quantities of the solid compound where the risk of splashing is minimal, safety glasses with side shields are the minimum requirement.

  • Chemical Splash Goggles: When working with solutions of the compound or during any procedure with a potential for splashing, chemical splash goggles that form a seal around the eyes are mandatory.[2]

  • Face Shield: In situations where there is a significant risk of splashing or explosion, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.[2]

2. Skin Protection:

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against accidental spills and contact with the skin.[2] It is crucial that the lab coat is fully buttoned.

  • Gloves: The choice of glove material is critical for adequate protection.

    • Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals, including ketones and esters, making them a suitable primary choice.

    • Double Gloving: For procedures involving larger quantities or prolonged handling, double gloving is recommended to provide an additional layer of protection.

  • Clothing: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[2] Synthetic clothing should be avoided as it can melt and adhere to the skin in case of a fire.[2]

3. Respiratory Protection:

  • Working in a Fume Hood: All manipulations of this compound, especially when in powdered form or in a volatile solvent, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Respirator: If engineering controls like a fume hood are not available or are insufficient to control exposure, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[3][4]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound risk_assessment Assess Task-Specific Risks: - Quantity - Physical Form (Solid/Liquid) - Potential for Aerosolization/Splash start->risk_assessment eye_protection Eye/Face Protection risk_assessment->eye_protection Evaluate Eye Hazard skin_protection Skin Protection risk_assessment->skin_protection Evaluate Skin Contact Hazard respiratory_protection Respiratory Protection risk_assessment->respiratory_protection Evaluate Inhalation Hazard goggles Chemical Splash Goggles eye_protection->goggles Moderate Splash Risk face_shield Goggles + Face Shield eye_protection->face_shield High Splash/Explosion Risk safety_glasses Safety Glasses (min.) eye_protection->safety_glasses Low Splash Risk lab_coat Flame-Resistant Lab Coat skin_protection->lab_coat gloves Nitrile Gloves (Double glove for high risk) skin_protection->gloves full_coverage Long Pants & Closed-Toe Shoes skin_protection->full_coverage fume_hood Work in Fume Hood respiratory_protection->fume_hood Powder or Volatile Solvent respirator NIOSH-Approved Respirator respiratory_protection->respirator Engineering Controls Inadequate end_ppe Proceed with Experiment goggles->end_ppe face_shield->end_ppe safety_glasses->end_ppe lab_coat->end_ppe gloves->end_ppe full_coverage->end_ppe fume_hood->end_ppe respirator->end_ppe caption Figure 1. PPE Selection Workflow

Figure 1. PPE Selection Workflow

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include safe handling procedures and proper disposal of waste.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then respiratory protection (if needed), followed by eye protection, and finally gloves.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat, eye protection, and finally respiratory protection. Wash hands thoroughly after removing all PPE.

Disposal Plan:

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinseates should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.[5][6]

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[5] After rinsing, the container can be disposed of as regular trash after defacing the label.[5]

The following diagram outlines the waste disposal workflow.

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_disposal Disposal Path start Experiment Complete waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Weigh Paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container solid_disposal Place in Labeled Hazardous Waste Container solid_waste->solid_disposal liquid_disposal Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->liquid_disposal container_disposal Triple Rinse with Solvent empty_container->container_disposal end_disposal Waste Segregated for Pickup solid_disposal->end_disposal liquid_disposal->end_disposal rinseate_collection Collect Rinseate as Hazardous Waste container_disposal->rinseate_collection final_container_disposal Deface Label & Dispose as Regular Trash rinseate_collection->final_container_disposal final_container_disposal->end_disposal caption Figure 2. Waste Disposal Workflow

Figure 2. Waste Disposal Workflow

By adhering to these guidelines, you contribute to a culture of safety in the laboratory, protecting yourself, your colleagues, and the environment. Remember that safety is an integral part of good science.

References

  • Flame Resistant PPE. Department of Chemistry and Biochemistry.
  • Methyl 4-oxo-4-phenylbutanoate | 25333-24-8. Sigma-Aldrich.
  • Personal Protective Equipment (PPE). University of Tennessee, Knoxville.
  • SAFETY DATA SHEET. Fisher Scientific. (2011).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Personal Protective Equipment (PPE). CHEMM. (2026).
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019).
  • Ethyl 3-oxo-4-phenylbutanoate - Safety Data Sheet. ChemicalBook.
  • Disposal of chemical wastes. RiskAssess.
  • Chemical Waste Management Guide. Southern Illinois University.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.